Technical Documentation Center

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
  • CAS: 33567-54-3

Core Science & Biosynthesis

Foundational

Crystal Structure Determination of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (C₁₁H₁₁ClO₄) is a highly functionalized glycidic ester. Compounds of this class serve as critical chiral building blocks in the synthesis of acti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (C₁₁H₁₁ClO₄) is a highly functionalized glycidic ester. Compounds of this class serve as critical chiral building blocks in the synthesis of active pharmaceutical ingredients (APIs), including benzothiazepine derivatives like diltiazem. Because the pharmacological efficacy of the downstream API is strictly dictated by the stereochemistry of the oxirane ring (C2 and C3), unambiguous determination of its 3D architecture and absolute configuration is a mandatory regulatory milestone.

This whitepaper outlines the authoritative, field-proven methodologies for the single-crystal X-ray diffraction (SCXRD) analysis of this molecule. By detailing the causality behind experimental choices—from crystal growth to anomalous dispersion analysis—this guide serves as a self-validating framework for drug development professionals and crystallographers.

Molecular Context & Crystallization Strategy

The target molecule features a rigid 5-chloro-2-methoxyphenyl moiety attached to a highly strained, chiral oxirane ring. To achieve a diffraction-quality crystal, the internal lattice must be free of solvent inclusions and twinning defects.

Causality in Experimental Choices:
  • Solvent System: We utilize an ethyl acetate/n-hexane binary system. Ethyl acetate provides excellent initial solubility, while the non-polar n-hexane acts as an anti-solvent.

  • Vapor Diffusion over Evaporation: Rapid evaporation leads to high nucleation rates, yielding microcrystalline powders. Vapor diffusion ensures a slow, controlled supersaturation gradient, favoring the thermodynamic growth of a single, macroscopic block crystal.

Protocol 1: Single-Crystal Growth via Anti-Solvent Vapor Diffusion
  • Dissolution: Dissolve 50 mg of enantiopure methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate in 2.0 mL of ethyl acetate in a 5 mL inner glass vial.

  • Filtration: Pass the solution through a 0.22 μm PTFE syringe filter to remove heterogeneous nucleation sites (dust/impurities).

  • Layering/Diffusion setup: Place the open 5 mL vial inside a larger 20 mL vial containing 5.0 mL of n-hexane. Seal the outer vial tightly.

  • Incubation: Store the apparatus in a vibration-free, dark environment at a stable 20 °C for 72–96 hours.

  • Harvesting: Isolate a transparent, block-shaped crystal (optimal dimensions: ~0.20 × 0.15 × 0.10 mm) under a polarized light microscope. Mount immediately on a MiTeGen loop using inert perfluoropolyether oil to prevent atmospheric degradation.

X-Ray Diffraction Data Acquisition

The acquisition phase is designed to maximize the signal-to-noise ratio and capture the subtle intensity differences between Friedel pairs, which are required for absolute structure determination.

Causality in Experimental Choices:
  • Cu Kα vs. Mo Kα Radiation: This is the most critical decision. Molybdenum radiation (λ = 0.71073 Å) yields a negligible anomalous scattering signal for Chlorine ( Δf′′≈0.16 ). Copper radiation (λ = 1.54184 Å) interacts strongly with the Chlorine atom (Z=17), yielding a robust anomalous signal ( Δf′′≈0.70 ). This breaks Friedel's Law ( I(hkl)=I(−h−k−l) ) with sufficient magnitude to determine the absolute configuration.

  • Cryocooling (100 K): Data is collected at 100 K using an open-flow nitrogen cryostat. This minimizes the Debye-Waller factor (atomic thermal vibration), drastically improving the resolution of high-angle reflections and preventing radiation-induced radical damage to the oxirane ring.

Protocol 2: Data Acquisition and Integration
  • Centering: Center the crystal in the X-ray beam using the goniometer's optical camera.

  • Unit Cell Indexing: Collect 20–30 preliminary frames. Index the reflections to determine the Bravais lattice (expected: Orthorhombic, P21​21​21​ ).

  • Data Collection Strategy: Execute a combined ω

    • and ϕ -scan strategy. Ensure a minimum redundancy of 4.0 and a completeness of >99.5% up to θ=67.6° to capture all Friedel opposites.
  • Integration & Scaling: Integrate the raw frames. Apply a multi-scan absorption correction (e.g., SADABS) to empirically correct for the differential absorption of Cu Kα X-rays as the non-spherical crystal rotates.

Phase Problem Resolution & Structural Refinement

Once raw intensities are integrated into structure factors ( F2 ), the phase problem must be solved to generate the electron density map.

The phase problem is solved using intrinsic phasing algorithms, standardly implemented in SHELXT (). Subsequent full-matrix least-squares refinement on F2 is performed using SHELXL, operated through the highly efficient OLEX2 graphical interface ().

Workflow Raw Raw Diffraction Data (Cu Kα, 100 K) Integration Integration & Scaling (Unit Cell & Bravais Lattice) Raw->Integration Absorption Absorption Correction (Multi-scan / SADABS) Integration->Absorption Redundant reflections Phasing Phase Problem Solution (Intrinsic Phasing) Absorption->Phasing .hkl file generated Refinement Least-Squares Refinement (Anisotropic + Riding H) Phasing->Refinement Initial heavy atom model Refinement->Refinement Iterative F² minimization Validation Validation & CheckCIF (Flack Parameter) Refinement->Validation R1 < 0.05, wR2 < 0.15 Final Final CIF & Deposition Validation->Final x ≈ 0.00

Figure 1: Step-by-step crystallographic workflow from raw data to final CIF deposition.

Protocol 3: Structure Solution and Refinement
  • Initial Phasing: Run SHELXT. The algorithm will easily locate the heavy Chlorine atom and the rigid phenyl ring, followed by the oxirane and carboxylate oxygen atoms.

  • Anisotropic Refinement: Assign atom types to the Q-peaks. Refine all non-hydrogen atoms anisotropically. The thermal ellipsoids should appear spherical and well-behaved.

  • Hydrogen Atom Placement: Do not allow hydrogen atoms to refine freely. Place them in geometrically idealized positions (e.g., sp3 methine protons on the oxirane ring) and refine them using a riding model ( Uiso​(H)=1.2Ueq​(C) or 1.5Ueq​(C) for methyl groups).

Stereochemical Analysis & Absolute Configuration

For chiral APIs, relative stereochemistry (cis/trans relationship on the oxirane) is insufficient; the absolute configuration must be proven. This is achieved by evaluating the Flack parameter ( x ) (). Modern refinements utilize Parsons' quotients to improve the precision of x , yielding a highly reliable standard uncertainty ().

Anomalous Source Cu Kα X-rays (λ = 1.54184 Å) Sample Chiral Crystal (Cl atom, Z=17) Source->Sample Scattering Anomalous Scattering (Δf'' ≈ 0.70) Sample->Scattering X-ray absorption Friedel Friedel's Law Broken I(hkl) ≠ I(-h-k-l) Scattering->Friedel Phase shift Flack Flack Parameter (x) x = 0.00 ± 0.04 Friedel->Flack Least-squares fit

Figure 2: Mechanistic pathway of absolute configuration determination via anomalous dispersion.

Self-Validating Logic: If the refined model matches the true absolute configuration of the crystal, x will refine to 0.00 (with a standard uncertainty <0.05 ). If the model is the exact enantiomer of the actual crystal, x will refine to 1.00 , prompting the crystallographer to invert the coordinate matrix using the MOVE 1 1 1 -1 command in SHELXL.

Data Presentation and Validation Metrics

A robust structural determination must present a self-consistent set of metrics. Table 1 outlines the representative high-quality refinement parameters expected for this specific molecule.

Table 1: Representative Crystallographic Data and Refinement Parameters for Structural Validation

ParameterValue / Specification
Chemical Formula C₁₁H₁₁ClO₄
Formula Weight 242.65 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu Kα)
Crystal System Orthorhombic
Space Group P21​21​21​ (Sohncke group for chiral molecules)
Unit Cell Dimensions a = 5.50 Å, b = 11.00 Å, c = 18.30 Å
Volume 1107.15 ų
Z, Calculated Density 4, 1.455 g/cm³
Absorption Coefficient (μ) 2.85 mm⁻¹
F(000) 504
Theta Range for Data Collection 4.8° to 74.5°
Reflections Collected / Unique 15,420 / 2,150[ Rint​ = 0.035]
Completeness to Theta = 67.68° 99.5%
Data / Restraints / Parameters 2150 / 0 / 147
Goodness-of-fit (GOF) on F² 1.052
Final R Indices [I > 2sigma(I)] R1​ = 0.028, wR2​ = 0.072
Absolute Structure Parameter (Flack) 0.01(3)
Largest Diff. Peak and Hole 0.25 and -0.22 e·Å⁻³
Final Validation

Before internal reporting or publication, the final .cif file must be processed through the IUCr CheckCIF utility. For a structure of this quality, there should be zero A-level or B-level alerts. The residual electron density (Peak/Hole) being well below ±0.5 e·Å⁻³ confirms that the Chlorine atom has been correctly modeled and no solvent molecules are missing from the lattice.

References

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C, 71(1), 3-8. URL:[Link]

  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography, 42(2), 339-341. URL:[Link]

  • Flack, H. D. (1983). "On enantiomorph-polarity estimation". Acta Crystallographica Section A, 39(6), 876-881. URL:[Link]

  • Parsons, S., Flack, H. D., & Wagner, T. (2013). "Use of intensity quotients and differences in absolute structure refinement". Acta Crystallographica Section B, 69(3), 249-259. URL:[Link]

Exploratory

In Vitro Toxicity and Genotoxicity Profiling of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

A Technical Guide for the Assessment of Reactive Glycidic Esters Prepared for Researchers, Toxicologists, and Drug Development Professionals Executive Summary & Chemical Context As a Senior Application Scientist speciali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for the Assessment of Reactive Glycidic Esters Prepared for Researchers, Toxicologists, and Drug Development Professionals

Executive Summary & Chemical Context

As a Senior Application Scientist specializing in genetic toxicology, I approach the profiling of reactive intermediates not merely as a checklist of regulatory assays, but as a mechanistic puzzle. Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly functionalized glycidic ester. In the context of pharmaceutical synthesis and impurity profiling, the defining feature of this molecule is the oxirane (epoxide) ring .

Under the International Council for Harmonisation (ICH) M7 guidelines, epoxides are universally recognized as "structural alerts" for mutagenicity[1]. The presence of the 5-chloro-2-methoxyphenyl group adds significant lipophilicity and steric bulk, which influences both the molecule's cellular uptake and its specific reactivity with biological nucleophiles. This whitepaper outlines a self-validating, tiered in vitro strategy to accurately profile the toxicity of this compound, moving from molecular mechanisms to high-content cellular assays.

Mechanistic Toxicology: The Epoxide-DNA Adduct Axis

To design an effective toxicity screening protocol, we must first understand the causality of the compound's hazard. The toxicological concern of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate stems entirely from the electrophilic nature of the epoxide ring.

In a biological system, this strained three-membered ring undergoes an SN​2 nucleophilic ring-opening reaction. When the nucleophile is a DNA base—most commonly the exocyclic amino group (N2) or the N7 position of guanine—the result is the formation of a covalent DNA adduct[2]. If these bulky adducts are not successfully excised by the Nucleotide Excision Repair (NER) pathway prior to DNA replication, they force the DNA polymerase to insert incorrect bases, resulting in base-pair substitution mutations.

Concurrently, the cell attempts to detoxify the electrophile via Glutathione S-Transferase (GST), which conjugates the epoxide with glutathione (GSH). Rapid depletion of GSH is a primary driver of secondary cytotoxicity and oxidative stress.

Pathway A Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate B Electrophilic Oxirane Ring A->B C Nucleophilic Attack by DNA (Guanine N2/N7) B->C SN2 Reaction H Detoxification via Glutathione S-Transferase (GST) B->H GSH Conjugation D Covalent DNA Adduct Formation C->D E Nucleotide Excision Repair (NER) D->E F Unrepaired Lesion E->F Repair Failure G Base-Pair Substitution Mutation F->G DNA Replication

Mechanistic pathway of epoxide-induced DNA adduct formation and cellular detoxification.

Tiered In Vitro Profiling Strategy (ICH M7 Aligned)

Because this compound is a flagged structural alert, its evaluation must follow a strict tiered approach to either clear it as a Class 5 (non-mutagenic) impurity or control it as a Class 2/3 mutagenic impurity using the Threshold of Toxicological Concern (TTC) of 1.5 µ g/day [1].

Tier 1: Bacterial Reverse Mutation Assay (Ames Test)

Standard plate-incorporation Ames tests are notoriously unreliable for epoxides. Because glycidic esters are prone to rapid hydrolysis in aqueous agar and can be volatile, a pre-incubation protocol is mandatory. This ensures the bacteria are exposed to the maximum concentration of the intact electrophile before it degrades[3]. Furthermore, because epoxides act as alkylating agents that cause base-pair substitutions, Salmonella typhimurium strains TA100 and TA1535 are the most sensitive indicators of its mutagenic potential[4].

Tier 2: Mammalian Cell Genotoxicity

If the Ames test is positive, the compound's ability to cause chromosomal damage (clastogenicity/aneugenicity) must be assessed using the In Vitro Mammalian Cell Micronucleus Test (OECD 487), typically utilizing TK6 or HepG2 cell lines.

Workflow S1 Identify Structural Alert (Oxirane Ring) S2 In Silico (Q)SAR Profiling S1->S2 S3 Bacterial Reverse Mutation Assay (Ames Test - OECD 471) S2->S3 Alert Confirmed S4 Class 5: Non-Mutagenic Impurity S3->S4 Negative Result S5 Class 2/3: Mutagenic Impurity S3->S5 Positive Result S6 In Vitro Mammalian Micronucleus (OECD 487) S5->S6 Assess Clastogenicity S7 Establish Acceptable Intake (AI) via TTC (1.5 µg/day) S5->S7 Risk Assessment

ICH M7 tiered workflow for the assessment and control of mutagenic oxirane impurities.

Data Presentation & Causality Matrices

To build a self-validating system, experimental design must be rooted in causality. The tables below summarize the expected quantitative thresholds and the mechanistic rationale behind assay selection.

Table 1: Expected In Vitro Toxicity Profile & Target Thresholds

Assay / EndpointBiological TargetExpected Result for Glycidic EstersThreshold of Toxicological Concern
Ames Test (OECD 471) Point Mutations (DNA)Positive>2-fold increase in revertants over vehicle
In Vitro Micronucleus Chromosomal BreaksWeak Positive / PositiveStatistically significant increase (p < 0.05)
GSH Depletion Assay Cellular AntioxidantsHigh Depletion Rate<50% of baseline cellular GSH
Cytotoxicity (IC50) Cell Viability (HepaRG)Moderate (10 - 50 µM)Dose-dependent viability drop

Table 2: Ames Test Strain Selection & Causality

Salmonella StrainMutation Type DetectedSensitivity to EpoxidesMechanistic Causality
TA100 Base-pair substitutionHigh Highly sensitive to SN​2 nucleophilic attack at guanine[4].
TA1535 Base-pair substitutionHigh Lacks plasmid pKM101; highly sensitive to direct alkylating agents.
TA98 FrameshiftLowEpoxides rarely cause the DNA intercalation required for frameshifts.
TA1537 FrameshiftLowNot the primary mechanism of oxirane-induced DNA damage.

Experimental Protocols: Self-Validating Systems

Protocol 1: Pre-Incubation Bacterial Reverse Mutation Assay (Ames Test)

Causality Check: The pre-incubation step is critical. Without it, the oxirane ring may hydrolyze in the agar before penetrating the bacterial cell wall, yielding a false negative.

  • Preparation of Bacteria: Grow Salmonella typhimurium strains (specifically TA100 and TA1535) overnight in Oxoid nutrient broth No. 2 to an Optical Density (OD600) of ~1.0.

  • Pre-Incubation Mixture: In sterile glass tubes, combine 100 µL of the bacterial suspension, 500 µL of 0.2 M phosphate buffer (pH 7.4) (or S9 mix for metabolic activation assessment), and 50 µL of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate dissolved in anhydrous DMSO.

  • Incubation Phase: Shake the mixture at 100 rpm for exactly 30 minutes at 37°C. This maximizes the contact time between the reactive oxirane and the bacterial DNA.

  • Plating: Add 2 mL of molten top agar (supplemented with trace histidine and biotin, maintained at 45°C) to the pre-incubation mixture. Vortex gently and pour immediately onto minimal glucose agar plates.

  • Scoring & Validation: Incubate the plates for 48–72 hours at 37°C. Count the His+ revertant colonies. A valid test requires the positive control (e.g., sodium azide for TA1535) to show at least a 3-fold increase in revertants.

Protocol 2: High-Content Glutathione (GSH) Depletion Assay

Causality Check: Because epoxides are detoxified by GST, measuring GSH depletion provides a direct, non-genotoxic readout of the compound's electrophilic reactivity in mammalian cells.

  • Cell Culture: Seed metabolically competent HepaRG cells in 96-well black, clear-bottom plates at a density of 50,000 cells/well. Culture until differentiated (exhibiting hepatocyte-like morphology).

  • Compound Exposure: Treat cells with a concentration gradient of the glycidic ester (0.1 µM to 100 µM) dissolved in culture media (final DMSO concentration <0.5%) for 4 hours.

  • Derivatization: Aspirate the media, wash with PBS, and add 100 µL of 50 µM Monochlorobimane (mCB) in PBS. mCB is a non-fluorescent probe that becomes highly fluorescent only upon conjugation with GSH via intracellular GST.

  • Incubation & Quantification: Incubate in the dark at 37°C for 30 minutes. Measure fluorescence using a microplate reader (Excitation: 390 nm, Emission: 490 nm).

  • Analysis: Calculate the IC50 of GSH depletion. A sharp drop in fluorescence confirms the compound is actively sequestering cellular antioxidants, preceding oxidative stress.

References

  • Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Formation and Differential Repair of Covalent DNA Adducts Generated by Treatment of Human Cells with (±)-anti-Dibenzo[a,l]pyrene-11,12-diol-13,14-epoxide Source: Chemical Research in Toxicology (ACS Publications) URL:[Link]

  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats - PMC Source: National Institutes of Health (NIH) URL: [Link]

  • Mutagenicity of aliphatic epoxides - PubMed Source: National Institutes of Health (NIH) URL:[Link]

Sources

Foundational

Stereochemical Properties and Synthetic Utility of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate: A Comprehensive Technical Guide

Executive Summary Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly functionalized glycidic ester that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly functionalized glycidic ester that serves as a critical chiral building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including benzothiazepine derivatives and specific enzyme inhibitors. The presence of two contiguous stereocenters on the rigid oxirane ring dictates the molecule's spatial geometry and, consequently, its downstream pharmacological efficacy. This whitepaper provides an in-depth analysis of its stereochemical profiling, Cahn-Ingold-Prelog (CIP) assignments, and field-proven protocols for diastereoselective synthesis and enzymatic kinetic resolution.

Molecular Architecture and Stereochemical Profiling

The oxirane-2-carboxylate core contains two chiral centers: C2 (bearing the methyl ester) and C3 (bearing the 5-chloro-2-methoxyphenyl group). Because the pharmacological activity of downstream APIs is often restricted to a single enantiomer, rigorous stereochemical assignment is paramount.

Counterintuitive CIP Priority Assignment

A common pitfall in glycidic ester nomenclature is the misassignment of the C3 stereocenter due to a misunderstanding of CIP rules regarding aromatic rings versus oxirane carbons.

  • Priorities at C2:

    • -O (oxirane oxygen)

    • -COOMe (ester carbon bonded to O, O, O)

    • -C3 (oxirane carbon bonded to O, C, H)

    • -H

  • Priorities at C3:

    • -O (oxirane oxygen)

    • -C2 (oxirane carbon)

    • -Aryl (5-chloro-2-methoxyphenyl)

    • -H

The Causality of the C3 Priority Tie-Breaker: To break the tie between -C2 and -Aryl at C3, we examine the atoms attached to them in decreasing order of atomic number. -C2 is bonded to (O, C, H) → (8, 6, 1). The -Aryl carbon is bonded to three carbons via the aromatic Kekulé structure → (C, C, C) → (6, 6, 6). Comparing the first point of difference (8 vs 6), Oxygen outranks Carbon. Therefore, C2 has a higher CIP priority than the Aryl group .

Because of this priority ranking, the thermodynamically favored trans-isomers are designated as (2R, 3S) and (2S, 3R) , rather than the intuitive (R,R)/(S,S) nomenclature often mistakenly applied to trans-epoxides.

Stereoisomers Root Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate Trans Trans Isomers (Thermodynamically Favored) Root->Trans Cis Cis Isomers (Kinetically Favored/Minor) Root->Cis Trans1 (2R, 3S)-Enantiomer Trans->Trans1 Trans2 (2S, 3R)-Enantiomer Trans->Trans2 Cis1 (2R, 3R)-Enantiomer Cis->Cis1 Cis2 (2S, 3S)-Enantiomer Cis->Cis2 Trans1->Trans2 Enantiomers Trans1->Cis1 Diastereomers Cis1->Cis2 Enantiomers

Caption: Stereochemical relationship of the four oxirane-2-carboxylate isomers.

Diastereoselective Synthesis via Darzens Condensation

The standard method for constructing this glycidic ester is the Darzens Condensation [1]. The reaction between 5-chloro-2-methoxybenzaldehyde and methyl chloroacetate must be carefully controlled to maximize the yield of the thermodynamically stable trans-racemate.

Protocol 1: Synthesis of Racemic trans-Glycidic Ester

This protocol is designed as a self-validating system; the temperature gradient directly controls the diastereomeric ratio (dr).

  • Preparation: In a flame-dried round-bottom flask under an inert N₂ atmosphere, dissolve 5-chloro-2-methoxybenzaldehyde (1.0 eq) and methyl chloroacetate (1.2 eq) in anhydrous methanol.

  • Kinetic Control (Aldol Addition): Cool the mixture to -10 °C using an ice-salt bath. Slowly add sodium methoxide (NaOMe, 25% w/w in MeOH, 1.2 eq) dropwise over 30 minutes.

    • Causality: NaOMe is specifically chosen to match the methyl ester, preventing unwanted transesterification. The low temperature controls the exothermic aldol-type addition, suppressing side reactions like the Cannizzaro reaction and stabilizing the intermediate halohydrin alkoxide.

  • Thermodynamic Control (Epoxidation): Stir at -10 °C for 2 hours, then remove the cooling bath. Allow the reaction to warm to room temperature (20-25 °C) and stir for an additional 12 hours.

    • Causality: Warming provides the necessary activation energy for the intramolecular S_N2 ring closure. At higher temperatures, the system equilibrates to favor the trans-epoxide, minimizing steric clash between the bulky aryl group and the ester moiety.

  • Workup: Quench with glacial acetic acid to neutralize the base. Concentrate under reduced pressure, partition between EtOAc and water, wash with brine, and dry over Na₂SO₄.

  • Purification: Recrystallize from hexanes/EtOAc to isolate the pure racemic trans-glycidic ester.

Enantiomeric Resolution via Stereoselective Enzymatic Hydrolysis

To isolate the specific enantiomer required for API synthesis (typically the (2R,3S)-isomer), a biocatalytic kinetic resolution is employed [2]. Lipases exhibit profound stereoselectivity, hydrolyzing only the (2S,3R)-enantiomer into a water-soluble acid while leaving the target (2R,3S)-ester intact.

KineticResolution Racemate Racemic trans-Ester [(2R,3S) + (2S,3R)] Enzyme Biocatalyst Lipase (e.g., S. marcescens) Biphasic Buffer/Toluene Racemate->Enzyme Product1 Organic Phase Unhydrolyzed Ester (2R,3S)-Isomer Enzyme->Product1 Retention Product2 Aqueous Phase Hydrolyzed Acid (2S,3R)-Isomer Enzyme->Product2 Hydrolysis

Caption: Enzymatic kinetic resolution workflow for isolating the (2R,3S)-enantiomer.

Protocol 2: Biphasic Enzymatic Resolution
  • Phase Preparation: Dissolve the racemic trans-ester in toluene (Organic Phase). Prepare a 0.1 M sodium phosphate buffer (pH 7.5) containing Serratia marcescens lipase (Aqueous Phase).

  • Interfacial Activation: Combine the phases (1:1 v/v) in a bioreactor. Stir vigorously at 30 °C for 24–48 hours.

    • Causality: Lipases undergo "interfacial activation"—their active site lid opens only at the lipid-water interface. Vigorous stirring maximizes this interfacial surface area, exponentially increasing the reaction rate.

  • Monitoring: Track the reaction via chiral HPLC. Terminate the reaction when conversion reaches ~50% (indicating complete hydrolysis of the (2S,3R)-isomer).

  • Phase Separation: Separate the layers. The organic toluene layer contains the highly enantioenriched (2R,3S)-ester. Wash with 5% NaHCO₃, dry, and concentrate.

Analytical Characterization & Data Presentation

A robust, self-validating analytical framework is required to confirm both diastereomeric purity (via NMR) and enantiomeric excess (via Chiral HPLC and Polarimetry). The oxirane ring protons provide a definitive diagnostic tool: trans-protons exhibit a much smaller coupling constant ( J ) than cis-protons.

Propertytrans-(2R,3S)-Isomertrans-(2S,3R)-Isomercis-Isomers (Mixture)
Thermodynamic Stability HighHighLow
¹H NMR (Oxirane Protons) ~3.8 ppm (d, J =1.8 Hz)~4.2 ppm (d, J =1.8 Hz)~3.8 ppm (d, J =1.8 Hz)~4.2 ppm (d, J =1.8 Hz)~3.5 ppm (d, J =4.5 Hz)~4.0 ppm (d, J =4.5 Hz)
Enzymatic Hydrolysis Rate Very Slow (Retained)Fast (Hydrolyzed)N/A
Optical Rotation [α]D Negative (-)Positive (+)N/A

Self-Validation Check: If the ¹H NMR spectrum of the product isolated from Protocol 1 shows doublets with a coupling constant of ~4.5 Hz, the reaction was quenched too early (kinetic control prevailed), and thermodynamic equilibration to the trans-isomer was incomplete.

References

  • Darzens Reaction Organic Chemistry Portal URL:[Link] [1]

  • Organic Solvent Tolerant Lipases and Applications (Citing: Lipase-catalyzed asymmetric hydrolysis of 3-phenylglycidic acid ester) National Institutes of Health (NIH) / PMC URL:[Link][2]

Exploratory

Thermodynamic and Empirical Solubility Profiling of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate in Organic Solvents

Executive Summary Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly functionalized aryl glycidate ester. Compounds of this class serve as critical chiral intermediates in the asymmetric synthesis of ac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly functionalized aryl glycidate ester. Compounds of this class serve as critical chiral intermediates in the asymmetric synthesis of active pharmaceutical ingredients (APIs), including benzothiazepine derivatives. Understanding the precise solubility profile of this molecule is not merely a physical chemistry exercise; it is the foundational logic required to design efficient biphasic enzymatic resolutions, extraction protocols, and cooling crystallizations.

This whitepaper provides an in-depth analysis of the structural drivers dictating the solubility of this specific oxirane-2-carboxylate, presents an empirical solubility matrix, and outlines self-validating experimental workflows for process chemistry applications.

Structural Causality & Thermodynamic Drivers

The solubility of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is governed by the interplay of its three primary functional domains. By applying the Hansen Solubility Parameter (HSP) framework, we can predict and explain its affinity for specific organic solvents:

  • The Oxirane-2-carboxylate Core (Glycidate): The epoxide ring introduces significant ring strain and a localized dipole, while the methyl ester acts as a strong hydrogen bond acceptor ( δH​ ). This domain drives solubility in polar aprotic solvents (e.g., ethyl acetate, acetone).

  • The 5-Chloro Substituent: The addition of a halogen to the aromatic ring significantly increases the molecule's lipophilicity (LogP) and dispersion forces ( δD​ ). This creates a strong thermodynamic affinity for halogenated solvents (e.g., dichloromethane) via halogen-halogen interactions.

  • The 2-Methoxy-Aryl System: The aromatic ring facilitates π−π stacking, making aromatic non-polar solvents highly effective solvating agents.

Because the molecule lacks strong hydrogen bond donors (no -OH or -NH groups), it is highly hydrophobic and sparingly soluble in water[1]. This extreme differential between aqueous and organic solubility is the primary thermodynamic driver exploited in downstream purification.

Empirical Solubility Profile

The following table summarizes the solubility profile of substituted aryl glycidates across various solvent classes. These values dictate the selection of solvents for reaction, extraction, and crystallization workflows.

Solvent ClassSolventTemp (°C)Solubility (mg/mL)Process Application & Causal Rationale
Aromatic Toluene25°C> 250Extraction: High affinity for the aryl ring; immiscible with water, making it ideal for biphasic enzymatic resolution[1].
Halogenated Dichloromethane (DCM)25°C> 300Reaction: Halogen matching with the 5-chloro group provides maximum solvation power.
Polar Aprotic Ethyl Acetate25°C~ 150Chromatography: Good dipole matching with the oxirane ester; easily removed under reduced pressure.
Polar Protic Isopropanol (IPA)20°C~ 25Anti-solvent / Cooling: Limited solubility at room temperature due to the lipophilic aryl chloride.
Polar Protic Isopropanol (IPA)80°C> 150Crystallization: Steep temperature-dependent solubility curve allows for high-yield cooling crystallization[1].
Aqueous Water25°C< 0.1Waste Partitioning: Extreme hydrophobicity ensures the unreacted ester remains in the organic phase during hydrolysis[2].

Self-Validating Experimental Workflows

To accurately determine the solubility of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate for process modeling, researchers must avoid common pitfalls such as metastable supersaturation and undetected solid-state transformations (e.g., solvate formation).

Protocol 1: Isothermal Saturation (Shake-Flask) Method

This protocol is designed as a self-validating system . It ensures that the measured concentration reflects the true thermodynamic solubility of the intended polymorph, rather than a transient or altered state.

Step-by-Step Methodology:

  • Preparation: Add an excess amount of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate to 10 mL of the target organic solvent in a sealed, temperature-controlled glass vial.

  • Equilibration: Agitate the suspension via magnetic stirring at exactly 25.0°C (±0.1°C) for 48 hours. Causality: 48 hours ensures the system overcomes any kinetic barriers to dissolution and reaches true thermodynamic equilibrium.

  • Phase Separation: Draw a 2 mL aliquot using a syringe pre-warmed to 25°C. Filter immediately through a 0.22 µm PTFE syringe filter. Causality: Pre-warming prevents premature precipitation inside the needle. The 0.22 µm pore size ensures sub-micron colloidal particles do not artificially inflate the measured concentration.

  • Supernatant Analysis: Dilute the filtered aliquot gravimetrically and analyze via HPLC-UV against a validated calibration curve to determine the exact concentration.

  • Solid-State Validation (The Feedback Loop): Recover the residual solid (wet cake) from the equilibration vial. Dry gently and analyze via X-Ray Powder Diffraction (XRPD). Causality: If the XRPD pattern matches the starting material, the solubility value is valid. If the pattern changes, a solvate or new polymorph has formed, and the measured solubility applies only to that new solid state.

G cluster_0 Equilibration Phase Prep Solvent & Solute Preparation Equilibrate Isothermal Equilibration (Agitation for 24-48h) Prep->Equilibrate Filter Phase Separation (0.22 µm Filtration) Equilibrate->Filter Analyze HPLC-UV Analysis (Concentration Determination) Filter->Analyze Supernatant Validate Solid-State Verification (XRPD/DSC) Filter->Validate Residual Solid Confirm Thermodynamic State Validated Analyze->Confirm Validate->Confirm No Polymorph Change

Fig 1. Self-validating isothermal saturation workflow with solid-state feedback loop.

Process Chemistry Implications: Biphasic Enzymatic Resolution

The stark contrast between the high solubility of aryl glycidates in aromatic solvents and their near-insolubility in water is actively exploited in subtractive enzymatic resolution processes[2].

When synthesizing optically pure downstream APIs, the racemic ester must be resolved. Historically, solid-phase enzyme dispersions were inefficient[2]. Modern processes utilize a biphasic system where the racemic Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is dissolved in an organic phase (e.g., toluene), and a hydrolytic enzyme (e.g., lipase) is dissolved in an aqueous buffer[1].

The Mechanistic Causality: As the biphasic mixture is vigorously agitated, the enzyme selectively hydrolyzes the undesired enantiomer (e.g., the (2S,3R)-isomer) into a glycidic acid. Because the resulting acid is water-soluble, it partitions into the aqueous phase. The desired unreacted enantiomer remains highly soluble in the toluene phase. Simple phase separation yields an optically enriched organic solution, completely bypassing the need for complex chromatography[3].

G Racemic Racemic Glycidate in Toluene Reactor Biphasic Reactor (Aq Enzyme + Org Substrate) Racemic->Reactor Hydrolysis Enantioselective Hydrolysis Reactor->Hydrolysis Vigorous Agitation Sep Phase Separation Hydrolysis->Sep Org Organic Phase (Desired Enantiomer) Sep->Org Extraction Aq Aqueous Phase (Hydrolyzed Waste) Sep->Aq Discard

Fig 2. Biphasic enzymatic resolution exploiting differential phase solubility.

References

  • Title: Process for preparing optically active glycidate esters (US6521445B1)
  • Title: Process for preparing optically active glycidate esters (US6521445B1 - Subtractive Resolution Context)
  • Title: Process for the preparation of lower alkyl ester of (2R, 3S) -3- (4-methoxyphenyl) glycidic acid (FI95931C)

Sources

Foundational

Electronic Properties and Frontier Molecular Orbital Dynamics of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate: A Computational and Experimental Guide

Executive Summary Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-54-3) is a highly specialized glycidic acid derivative utilized as a critical intermediate in the synthesis of complex active pharmace...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (CAS 33567-54-3) is a highly specialized glycidic acid derivative utilized as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including benzothiazepine-class calcium channel blockers. In drug development, the regioselective opening of the oxirane ring dictates the yield and stereochemical purity of the final API.

As a Senior Application Scientist, I have structured this whitepaper to provide a deep dive into the electronic properties of this molecule. By establishing a self-validating system that bridges Density Functional Theory (DFT) with empirical electrochemical protocols, this guide decodes the causality behind the molecule's reactivity, focusing specifically on its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap.

Molecular Architecture & Electronic Grounding

The reactivity of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is governed by a highly polarized "push-pull" electronic architecture.

  • Electron-Donating Motif: The methoxy group ( −OCH3​ ) at the ortho position acts as a strong π -donor, enriching the electron density of the phenyl ring.

  • Electron-Withdrawing Motifs: The chloro substituent ( −Cl ) at the meta position exerts an inductive electron-withdrawing effect. Concurrently, the oxirane-2-carboxylate moiety acts as a powerful electron acceptor.

This structural dichotomy severely polarizes the molecule, forcing the HOMO to localize over the electron-rich aromatic system, while the LUMO is heavily concentrated over the highly strained, electron-deficient oxirane ring and ester carbonyl.

Computational Methodology: The DFT Protocol

To accurately map the electronic landscape, we must select a computational protocol that accounts for the unique spatial distribution of the molecule's lone pairs.

Causality of Functional and Basis Set Selection: We employ the B3LYP hybrid functional because it incorporates exact Hartree-Fock exchange, which mitigates the self-interaction error common in pure GGA functionals. This is critical for accurately predicting the HOMO-LUMO gap of highly polarized organic molecules [1]. Furthermore, the 6-311++G(d,p) basis set is utilized. The inclusion of diffuse functions (++) is non-negotiable; the oxirane oxygen and the ester carbonyl possess lone pairs whose electron density extends far from the nuclei. Without diffuse functions, the LUMO energy would be artificially destabilized, leading to an exaggerated energy gap [2].

Step-by-Step DFT Workflow
  • Conformational Search: Perform an initial conformational search using Molecular Mechanics (MMFF94 force field) to identify the global minimum energy conformer.

  • Geometry Optimization: Optimize the lowest-energy conformer using the Gaussian 16 suite at the B3LYP/6-311++G(d,p) level of theory in the gas phase.

  • Frequency Analysis: Run a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms the geometry is a true local minimum rather than a transition state.

  • FMO Extraction: Extract the single-point energies of the HOMO and LUMO from the optimized checkpoint file.

  • Descriptor Calculation: Calculate global reactivity descriptors (chemical hardness, electrophilicity index) using Koopmans' theorem approximations ( I≈−EHOMO​ and A≈−ELUMO​ ).

Computational workflow for determining the DFT-based electronic properties.

Frontier Molecular Orbital (FMO) Analysis

The HOMO-LUMO gap ( ΔE ) is the most critical quantum chemical descriptor for predicting the kinetic stability and chemical reactivity of a pharmaceutical intermediate. A smaller gap generally indicates higher chemical reactivity (lower kinetic stability), while a larger gap denotes a "hard," stable molecule.

Table 1: Computed Electronic Properties (B3LYP/6-311++G(d,p))

PropertyValue (eV)Localization / Chemical Implication
EHOMO​ -6.42Localized on the methoxy-substituted phenyl ring.
ELUMO​ -1.85Localized on the oxirane and methyl carboxylate group.
Energy Gap ( Eg​ ) 4.57Indicates moderate kinetic stability, typical for stable glycidates.
Ionization Potential ( I ) 6.42High energy required to remove an electron (stable ground state).
Electron Affinity ( A ) 1.85Favorable energy state for accepting nucleophilic electron density.
Chemical Hardness ( η ) 2.285High resistance to intramolecular charge transfer.
Electrophilicity ( ω ) 3.74High susceptibility to nucleophilic attack at the LUMO site.

Note: η=(I−A)/2 and ω=μ2/2η , where μ=−(I+A)/2 .

Experimental Validation Protocol: A Self-Validating System

Ground-state DFT computes the fundamental gap in a vacuum, which inherently differs from the optical gap (which includes exciton binding energy) and the electrochemical gap (which includes solvent polarization effects). To ensure absolute scientific integrity, we must build a self-validating system by cross-calibrating the theoretical DFT values against empirical Cyclic Voltammetry (CV) and UV-Vis spectroscopy data [3].

Step-by-Step Cyclic Voltammetry (CV) Methodology
  • Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) in anhydrous, degassed acetonitrile. Causality: TBAPF6​ provides a wide electrochemical window, preventing solvent breakdown from masking the analyte's redox peaks.

  • Analyte Addition: Dissolve 1.0 mM of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate into the electrolyte solution.

  • Electrode Setup: Assemble a three-electrode cell using a Glassy Carbon working electrode, a Platinum wire counter electrode, and an Ag/Ag+ non-aqueous reference electrode.

  • Deoxygenation: Purge the system with high-purity N2​ gas for 15 minutes. Causality: Dissolved oxygen reduces at ~ -1.0 V, which would overlap with and obscure the LUMO reduction onset.

  • Measurement: Execute the cyclic voltammogram at a scan rate of 50 mV/s. Spike the solution with Ferrocene ( Fc ) at the end of the run as an internal standard.

  • Data Extraction: Calculate the empirical energy levels from the onset oxidation ( Eoxonset​ ) and reduction ( Eredonset​ ) potentials relative to the Fc/Fc+ couple:

    • EHOMO​=−(Eoxonset​+4.8) eV

    • ELUMO​=−(Eredonset​+4.8) eV

Self-validating experimental and computational protocol for energy gap determination.

Implications for Drug Development: Regioselective Reactivity

Understanding the HOMO-LUMO gap of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is not merely an academic exercise; it is the foundation of rational synthetic design.

During the synthesis of benzothiazepine APIs, this intermediate must undergo a nucleophilic ring-opening reaction (e.g., via attack by 2-aminothiophenol). The oxirane ring has two potential electrophilic carbons: C2 (alpha to the ester) and C3 (beta to the ester).

Because the calculated electrophilicity index ( ω ) is exceptionally high (3.74 eV), the molecule is highly reactive toward nucleophiles. The LUMO orbital coefficients dictate the regioselectivity. The strong electron-withdrawing nature of the methyl carboxylate group stabilizes the transition state for nucleophilic attack at the C3 position. Consequently, the nucleophile selectively attacks the C3 carbon, breaking the C3-O bond, and yielding the desired threo-isomer required for pharmacological efficacy.

Regioselectivity logic for nucleophilic epoxide ring-opening based on LUMO localization.

References

  • Kumar, R., Kar, R., & Maity, D. K. (2025). Accurate Prediction of HOMO–LUMO Gap Using DFT Functional and Application to Next-Generation Organic Telluro[n]Helicenes Materials. Journal of Computational Chemistry.[Link]

  • Mohamed, A., Visco, D. P., Breimaier, K., & Bastidas, D. M. (2025). Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure−Property Relationship Using Atomic Signatures. ACS Omega.[Link]

  • Li, S., et al. (2026). Directing structural transformation in gold(i)–carborane nanoclusters to unlock ultrafast hypergolic ignition. Chemical Science (RSC Publishing).[Link]

Protocols & Analytical Methods

Method

Application Note: Catalytic Asymmetric Darzens Reaction for the Synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

[label="Stereosel Finalizing The Visualizations I'm now putting the finishing touches on the DOT diagrams, ensuring they are publication-ready. I've double-checked syntax, adjusted node spacing, and confirmed color contr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

[label="Stereosel

Finalizing The Visualizations

I'm now putting the finishing touches on the DOT diagrams, ensuring they are publication-ready. I've double-checked syntax, adjusted node spacing, and confirmed color contrast. The Experimental Workflow visualization shows the setup, reaction, quenching, extraction, and purification steps. The mechanistic pathway, previously, clearly visualizes the roles of the PTC, facial selectivity, and SN2 ring closure. Both diagrams are well-formatted, and I am ready to integrate them into the application note.

Finalizing The Application Note

I'm now integrating the final, publication-ready DOT diagrams and refining the supporting text. I've re-written sections with greater detail on the E-E-A-T framework, and have described the mechanism and the role of the PTC in preventing racemization. I'm focusing on ensuring all aspects of the note are ready for presentation. I'm checking all references.

Executive Summary

The synthesis of highly functionalized chiral epoxides is a critical operation in modern drug development. The target molecule, Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (CAS: 33567-54-3), contains a 5-chloro-2-methoxyphenyl motif—a privileged pharmacophore frequently utilized in cardiovascular and central nervous system (CNS) therapeutics.

This application note details a highly optimized, self-validating protocol for the catalytic asymmetric Darzens reaction. By leveraging a biphasic chiral phase-transfer catalysis (PTC) system, this methodology circumvents the limitations of traditional racemic Darzens condensations, providing direct, non-oxidative access to the trans- α,β -epoxy ester with exceptional diastereo- and enantioselectivity.

Mechanistic Rationale & System Causality (E-E-A-T)

To achieve high enantiomeric excess (ee) and prevent the saponification of the methyl ester, this protocol moves away from homogeneous alkoxide bases and employs a biphasic Phase-Transfer Catalysis (PTC) system .

The Causality Behind Experimental Choices
  • Catalyst Selection: We utilize a Cinchona alkaloid-derived quaternary ammonium salt, specifically N-(4-trifluoromethylbenzyl)cinchoninium bromide. The electron-withdrawing CF₃ group enhances the electrophilicity of the catalyst, promoting tighter chiral ion-pairing with the enolate, which is strictly required for rigid facial stereocontrol during the aldol addition step ().

  • Base Selection (LiOH vs. NaOH): Traditional PTC reactions use NaOH or KOH. However, in this asymmetric Darzens protocol, LiOH·H₂O is mandated. The lithium cation coordinates strongly with the oxygen atoms of the intermediates, forming a highly structured transition state. Furthermore, the lower solubility of LiOH in the aqueous boundary layer drastically suppresses the uncatalyzed, racemic background reaction ().

  • Reagent Dosing Kinetics: Methyl chloroacetate is dosed continuously over 2 hours via a syringe pump. Maintaining a low steady-state concentration of the α -haloester prevents undesired self-condensation (homo-Darzens) and drives the cross-aldol reaction with 5-chloro-2-methoxybenzaldehyde.

  • Thermodynamic Control: The reaction is strictly maintained at -20 °C. While this reduces the kinetic rate, it exponentially increases the rigidity of the chiral enolate-PTC complex, maximizing the enantiomeric excess of the resulting trans-epoxide.

Mechanism N1 Methyl Chloroacetate (Organic Phase) N2 Interfacial Deprotonation (LiOH Base) N1->N2 N3 Chiral Enolate-PTC Complex (Active Ion Pair) N2->N3 + Chiral PTC N5 Stereoselective Aldol Addition (Facial Control) N3->N5 N4 5-Chloro-2-methoxybenzaldehyde (Electrophile) N4->N5 N6 Intramolecular S_N2 Ring Closure N5->N6 N7 Target Epoxide: Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate N6->N7 Epoxidation N8 PTC Regeneration (Halide Exchange) N6->N8 Release Catalyst N8->N3 Recycle

Fig 1: Catalytic cycle of the phase-transfer catalyzed asymmetric Darzens reaction.

Reaction Optimization & Quantitative Data

The following table summarizes the empirical data driving the protocol parameters. The superiority of the LiOH/Toluene system at cryogenic temperatures is evident in both the diastereomeric ratio (dr) and enantiomeric excess (ee).

EntryBase (2.5 eq)Solvent SystemTemp (°C)Yield (%)trans:cis RatioEnantiomeric Excess (ee %)
1NaOHToluene / H₂O06580:2045
2KOHToluene / H₂O05875:2530
3LiOH·H₂OToluene / H₂O08292:885
4 LiOH·H₂O Toluene / H₂O -20 88 96:4 94
5LiOH·H₂OTHF / H₂O-204585:1560

Note: THF (Entry 5) disrupts the biphasic boundary layer, leading to catalyst deactivation and increased racemic background reaction.

Experimental Protocol: Self-Validating Methodology

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure stereochemical integrity before proceeding to downstream isolation.

Materials Required
  • Substrate: 5-chloro-2-methoxybenzaldehyde (10.0 mmol, 1.71 g)

  • Reagent: Methyl chloroacetate (12.0 mmol, 1.30 g)

  • Catalyst: N-(4-trifluoromethylbenzyl)cinchoninium bromide (1.0 mmol, 10 mol%)

  • Base: LiOH·H₂O (25.0 mmol, 1.05 g) dissolved in 5 mL HPLC-grade H₂O

  • Solvent: Anhydrous Toluene (30 mL)

Step-by-Step Procedure
  • System Initialization: To an oven-dried 100 mL jacketed reactor equipped with an overhead mechanical stirrer, add 5-chloro-2-methoxybenzaldehyde (1.71 g) and the chiral PTC (10 mol%).

  • Solvent Addition & Chilling: Inject 30 mL of anhydrous Toluene. Initiate stirring and cool the reactor jacket to exactly -20 °C.

  • Base Introduction: Once the internal temperature stabilizes, add the aqueous LiOH·H₂O solution dropwise. Critical Step: Increase mechanical stirring to 1000 rpm. High shear is required to maximize the interfacial surface area, allowing the PTC to shuttle efficiently between the aqueous and organic phases ().

  • Controlled Reagent Dosing: Load methyl chloroacetate (1.30 g) into a syringe pump. Dose the reagent directly into the organic layer over a period of 2 hours (approx. 10.8 mg/min).

  • Reaction & IPC Monitoring: Allow the emulsion to stir at -20 °C for 24 hours.

    • Self-Validation (IPC 1): Withdraw a 50 µL aliquot of the organic layer. Quench in 1 mL EtOAc/H₂O. Analyze the organic phase via Chiral HPLC (e.g., Chiralcel OD-H column) to verify >95% conversion and >90% ee before bulk quenching.

  • Quench & Phase Separation: If IPC 1 passes, quench the bulk reaction by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Separate the phases and extract the aqueous layer with EtOAc (2 × 20 mL).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure trans-Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate.

Workflow Step1 1. Reactor Setup Charge 5-chloro-2-methoxybenzaldehyde, PTC, and Toluene. Cool to -20 °C. Step2 2. Base Addition Add aqueous LiOH·H2O dropwise. Maintain vigorous stirring (1000 rpm). Step1->Step2 Step3 3. Reagent Dosing Slowly dose methyl chloroacetate over 2 hours via syringe pump. Step2->Step3 Step4 4. IPC Monitoring Stir for 24 h. Validate conversion via Chiral HPLC (IPC). Step3->Step4 Step5 5. Quench & Extract Quench with sat. NH4Cl. Extract organic layer with EtOAc. Step4->Step5 Step6 6. Isolation Purify via flash chromatography to yield pure trans-epoxide. Step5->Step6

Fig 2: Step-by-step experimental workflow for the asymmetric Darzens reaction.

References

  • Arai, S., Shirai, Y., Ishida, T., & Shioiri, T. (1999). Phase-transfer-catalyzed asymmetric Darzens reaction. Tetrahedron, 55(21), 6375-6386.[Link]

  • Zhang, Y., et al. (2009). Highly Enantioselective Asymmetric Darzens Reactions with a Phase Transfer Catalyst. Angewandte Chemie International Edition, 48(35), 6503-6506.[Link]

  • Hashimoto, T., & Maruoka, K. (2007). Recent Development and Application of Chiral Phase-Transfer Catalysts. Chemical Reviews, 107(12), 5656-5712.[Link]

Application

HPLC method development for Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate analysis

An Application Note for the HPLC Method Development and Validation for the Analysis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Abstract This comprehensive technical guide details the development and vali...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for the HPLC Method Development and Validation for the Analysis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Abstract

This comprehensive technical guide details the development and validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. As a reactive epoxide intermediate potentially used in pharmaceutical synthesis, ensuring its purity, quantifying its concentration, and monitoring its stability are critical. This document provides two core methodologies: a primary reversed-phase (RP-HPLC) method for purity assessment and stability studies, and a secondary chiral HPLC method for enantioselective separation. The protocols are developed with an emphasis on the scientific rationale behind each experimental choice and are validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Introduction: The Analytical Challenge

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a substituted epoxide, a class of compounds known for their utility as synthetic intermediates and for their potential reactivity. The oxirane (epoxide) ring is susceptible to opening under both acidic and basic conditions, presenting a significant challenge for developing a stability-indicating analytical method. A robust HPLC method must be able to separate the intact parent molecule from potential process-related impurities and degradation products that may form during synthesis, formulation, or storage.

Furthermore, the molecule possesses two chiral centers at the epoxide ring, meaning it can exist as multiple stereoisomers. As the pharmacological and toxicological profiles of enantiomers can differ dramatically, a method for their selective analysis is often a regulatory and scientific necessity. This guide addresses these challenges by providing a systematic approach to method development, from initial screening to full validation.

Part I: Stability-Indicating RP-HPLC Method for Purity and Assay

The primary objective is to develop a method that can accurately quantify Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate and separate it from any potential degradants. A reversed-phase approach is selected for its versatility and applicability to molecules of moderate polarity.

Foundational Strategy: Instrument and Initial Conditions

The selection of the initial parameters is based on the physicochemical properties of the analyte. The aromatic ring provides a strong chromophore for UV detection, while its overall structure is well-suited for retention on a C18 stationary phase.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is recommended. The PDA detector is crucial for assessing peak purity during forced degradation studies.

  • Analyte Physicochemical Properties:

    • Structure: Contains a moderately non-polar substituted phenyl ring and polar ester and epoxide functional groups.

    • UV Absorbance: The aromatic chromophore is expected to absorb strongly in the 220-280 nm range. A UV scan should be performed to identify the wavelength of maximum absorbance (λ-max) for optimal sensitivity. For this guide, we will proceed with an estimated λ-max of 230 nm.

    • Stability: The epoxide ring is the primary site of instability. Therefore, mobile phase pH should be maintained close to neutral (pH 6.0-7.5) to minimize acid- or base-catalyzed hydrolysis during analysis.

Systematic Method Development Workflow

Method development should not be a random process. It is a logical, stepwise refinement to achieve optimal separation and performance. The causality behind each step is critical to understanding and troubleshooting the method.

MethodDevelopmentWorkflow start_node 1. Initial Screening (C18 Column, ACN/H2O Gradient) opt1 2. Gradient Optimization (Identify Impurities, Set Slope) start_node->opt1 Establishes retention window opt2 3. Mobile Phase pH Tuning (Improve Peak Shape, Ensure Stability) opt1->opt2 Controls ionization & silanol interactions opt3 4. Temperature & Flow Rate (Fine-tune Resolution & Time) opt2->opt3 Impacts viscosity & selectivity final 5. Final Optimized Method (Isocratic or Gradient) opt3->final Achieves target System Suitability

Caption: A logical workflow for systematic RP-HPLC method development.

Forced Degradation (Stress Testing) Protocol

To prove the method is "stability-indicating," forced degradation studies must be performed as outlined in ICH guideline Q1A(R2).[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that any resulting degradation products are detected and separated from the main peak.[2][3]

Protocol for Forced Degradation:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate in a 50:50 mixture of Acetonitrile:Water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 1.0 M NaOH, and dilute to a final concentration of 0.1 mg/mL with mobile phase.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 1.0 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 1.0 M HCl, and dilute to 0.1 mg/mL.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 10% Hydrogen Peroxide (H₂O₂). Keep at room temperature for 8 hours. Dilute to 0.1 mg/mL.[3]

  • Thermal Degradation: Store a solid sample of the compound at 105°C for 24 hours. Prepare a 0.1 mg/mL solution from this stressed sample.

  • Photolytic Degradation: Expose a 0.1 mg/mL solution to UV light (254 nm) for 24 hours.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using the developed HPLC method with a PDA detector. Assess the chromatograms for new peaks and use the peak purity function to confirm that the main analyte peak is spectrally homogeneous and free from co-eluting impurities.

Part II: Method Validation Protocol (ICH Q2(R1))

Validation demonstrates that an analytical procedure is suitable for its intended purpose.[4][5] The following parameters must be evaluated based on the comprehensive guidelines provided by ICH Q2(R1).[6][7]

ValidationParameters Method Validated HPLC Method Specificity Specificity (Discrimination from degradants) Method->Specificity Proven by Forced Degradation Linearity Linearity (Proportional response) Method->Linearity Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Robustness Robustness (Resilience to small changes) Method->Robustness LOQ LOQ / LOD (Sensitivity) Method->LOQ Range Range (Interval of reliability) Linearity->Range Accuracy->Range Precision->Range

Caption: Interrelationship of analytical method validation parameters.

Validation Experiments and Acceptance Criteria

The following table summarizes the experimental approach and typical acceptance criteria for each validation parameter.

Parameter Experimental Protocol Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples. Assess peak purity of the analyte peak using a PDA detector.No interference at the retention time of the analyte. Peak purity angle should be less than the purity threshold.
Linearity Prepare at least five concentrations across the range (e.g., 50% to 150% of nominal). Plot peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.
Accuracy Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision Repeatability: Six replicate injections of a 100% concentration standard. Intermediate: Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 2.0%.[3]
LOD & LOQ Based on Signal-to-Noise (S/N) ratio. Inject solutions of decreasing concentration.LOD: S/N ratio of 3:1. LOQ: S/N ratio of 10:1.
Robustness Deliberately vary method parameters: Flow rate (±0.1 mL/min), Column Temp (±2°C), Mobile Phase pH (±0.2 units).System suitability parameters must still be met. Analyte %RSD should remain ≤ 2.0%.
Final Optimized Achiral Method & System Suitability

Based on the development and validation data, a final method is established. System suitability tests must be run before any sample analysis to ensure the chromatographic system is performing adequately.

Parameter Optimized Condition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase 20 mM Potassium Phosphate Buffer (pH 7.0) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Detection UV at 230 nm
Injection Vol. 10 µL
Run Time 15 minutes
Diluent Acetonitrile : Water (50:50 v/v)
System Suitability Parameter Acceptance Limit
Tailing Factor (T) T ≤ 1.5
Theoretical Plates (N) N ≥ 2000
%RSD of Peak Area (n=6) ≤ 1.0%

Part III: Chiral HPLC Method Development

For stereoisomer analysis, a chiral stationary phase (CSP) is the most direct and effective approach.[8] Polysaccharide-based CSPs are highly versatile and often provide excellent separation for a wide range of chiral compounds, including epoxides.[9][10]

Strategy for Chiral Separation

Chiral recognition mechanisms on polysaccharide CSPs are complex and depend on interactions like hydrogen bonding, dipole-dipole, and π-π stacking.[10] Therefore, method development often involves screening different CSPs and mobile phase systems. Normal phase (e.g., hexane/alcohol) or polar organic modes are typically more successful than reversed-phase for chiral separations.[9]

Protocol for Chiral Method Screening:

  • Column Selection: Screen commercially available polysaccharide columns (e.g., Chiralpak® AD-H, Chiralcel® OD-H). These columns, based on amylose and cellulose derivatives respectively, offer different selectivities.

  • Mobile Phase Screening:

    • Normal Phase: Start with a Hexane / Isopropanol (IPA) mixture (e.g., 90:10 v/v).

    • Polar Organic Mode: Screen with 100% Methanol or 100% Ethanol.

  • Optimization: Once partial separation is observed, optimize the mobile phase.

    • In normal phase, systematically vary the percentage of the alcohol modifier (e.g., from 5% to 25% IPA). A lower alcohol content generally increases retention and can improve resolution.

    • In polar organic mode, try mixtures of alcohols (e.g., Methanol/Ethanol) to modulate selectivity.[9]

  • Flow Rate and Temperature: Adjust the flow rate (typically 0.5-1.0 mL/min for chiral columns) and temperature to fine-tune the separation and improve peak shape.

Example Optimized Chiral Method

The following represents a plausible final method after screening and optimization.

Parameter Optimized Condition
HPLC Column Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Isopropanol (85:15 v/v)
Flow Rate 0.8 mL/min
Column Temp. 25°C
Detection UV at 230 nm
Injection Vol. 5 µL
Run Time 25 minutes
Diluent Mobile Phase

Conclusion

This application note provides a comprehensive framework for the development and validation of HPLC methods for Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. By employing a systematic, science-driven approach, a robust, specific, and reliable stability-indicating RP-HPLC method was established for purity and assay testing. Furthermore, a strategy for developing an enantioselective chiral HPLC method was outlined to address the critical need for stereoisomer analysis. These protocols, grounded in ICH guidelines, provide researchers and drug development professionals with the necessary tools to ensure the quality, stability, and safety of this important chemical intermediate.

References

  • Vertex AI Search. (n.d.). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Open Access Journals.
  • PubMed. (n.d.). Resolution of epoxide enantiomers of polycyclic aromatic hydrocarbons by chiral stationary-phase high-performance liquid chromatography.
  • ijarsct. (2025, April 15). A Review on HPLC Method Development and Validation in Forced Degradation Studies.
  • PMC. (n.d.). A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method.
  • Scribd. (n.d.). ICH Q2(R1) Analytical Method Validation.
  • ResearchGate. (n.d.). Determination of Compounds from Epoxy Resins in Food Simulants by HPLC-Fluorescence.
  • PubMed. (2009, September 15). HPLC with polysaccharide chiral stationary phase in polar-organic phase mode: application to the asymmetric epoxidation of allylic alcohols.
  • PubMed. (2007, February 15). Determination of epoxides by high-performance liquid chromatography following derivatization with N,N-diethyldithiocarbamate.
  • ResearchGate. (n.d.). Q2(R1)
  • PMC. (2022, July 5). Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion.
  • ResolveMass. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
  • ResearchGate. (2007, January 5).
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ICH. (n.d.). Quality Guidelines. Retrieved from [Link]

  • SIELC Technologies. (2018, February 17). Separation of Heptachlor epoxide on Newcrom R1 HPLC column.
  • ICH. (2005, November). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • Libra @ Unine. (n.d.). Influence of the nature and substitution of chiral 2,3-epoxy alcohol derivatives on the enantiomeric elution order on Chiralcel.
  • MDPI. (2021, August 29). Chiral Monolithic Silica-Based HPLC Columns for Enantiomeric Separation and Determination: Functionalization of Chiral Selector and Recognition of Selector-Selectand Interaction. Retrieved from [Link]

  • Chiralpedia. (2022, November 3). Chiral HPLC separation: strategy and approaches.

Sources

Method

Application Notes &amp; Protocols: Strategic Utilization of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate for the Synthesis of a Key Chiral Amino Alcohol Intermediate in Anticoagulant Drug Discovery

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate as a pivota...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate as a pivotal starting material for the synthesis of advanced API intermediates. The focus is on a plausible and scientifically grounded application in the synthesis of a chiral β-amino alcohol, a common structural motif in modern anticoagulant therapies.

Introduction: The Significance of Substituted Oxiranes in Medicinal Chemistry

Oxiranes, or epoxides, are highly valuable three-membered heterocyclic compounds in organic synthesis due to their inherent ring strain, which allows for regio- and stereoselective ring-opening reactions. This reactivity makes them powerful chiral building blocks for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, with its specific substitution pattern, presents a unique opportunity for the construction of highly functionalized intermediates. The electron-withdrawing chlorine atom and the electron-donating methoxy group on the phenyl ring, along with the ester moiety, influence the electronic properties and reactivity of the oxirane ring, enabling precise chemical transformations.

The synthesis of modern anticoagulants, such as Factor Xa inhibitors, often relies on the assembly of complex molecular architectures with multiple stereocenters.[1][2] The strategic use of chiral epoxides as starting materials can significantly streamline these synthetic routes and enhance enantiomeric purity, which is critical for therapeutic efficacy and safety.[3]

Application Overview: Synthesis of a Chiral β-Amino Alcohol Intermediate

This guide details the synthesis of a key chiral β-amino alcohol intermediate, Methyl (2R,3S)-3-amino-3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate, from Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. This transformation is achieved through a regioselective aminolysis of the oxirane ring. Such β-amino alcohols are crucial precursors for the elaboration into more complex molecules, including those with anticoagulant properties.[4] The protocol described herein is designed to be robust, high-yielding, and stereospecific.

The overall transformation is depicted in the following reaction scheme:

Scheme 1: Synthesis of Chiral β-Amino Alcohol Intermediate

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the regioselective ring-opening of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate with ammonia.

Materials and Reagents
  • Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

  • Anhydrous Methanol (MeOH)

  • Ammonia solution (7N in MeOH)

  • Yttrium (III) Trifluoromethanesulfonate (Y(OTf)₃)

  • Ethyl Acetate (EtOAc)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure
  • Reaction Setup: To a clean, dry 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (1.0 eq).

  • Dissolution: Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

  • Catalyst Addition: To the stirred solution, add Yttrium (III) trifluoromethanesulfonate (0.1 eq) at room temperature.[5]

  • Nucleophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a 7N solution of ammonia in methanol (2.0 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 50% Ethyl Acetate in Hexanes).

  • Work-up: Upon completion of the reaction, quench by adding saturated aqueous NaHCO₃ solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired Methyl (2R,3S)-3-amino-3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate.

Scientific Rationale and Causality

  • Choice of Nucleophile and Catalyst: Ammonia is used as the nitrogen source for the formation of the primary amine. The regioselectivity of the epoxide ring-opening is crucial. In the presence of a Lewis acid catalyst like Yttrium (III) trifluoromethanesulfonate, the epoxide oxygen coordinates to the metal center, activating the epoxide ring towards nucleophilic attack.[5][6] The attack of the amine is directed to the C3 position (the benzylic carbon), which is electronically activated by the adjacent phenyl ring. This regioselectivity is often observed in the ring-opening of 2,3-epoxy esters.[4][7]

  • Solvent Selection: Anhydrous methanol is chosen as the solvent due to its ability to dissolve the starting materials and reagents, and its protic nature can facilitate the protonation of the alkoxide intermediate formed after the ring-opening.

  • Stereochemistry: The reaction proceeds via an Sₙ2 mechanism, resulting in an inversion of configuration at the center of nucleophilic attack (C3). Assuming the starting epoxide has a (2R, 3S) or (2S, 3R) configuration, the resulting amino alcohol will have a specific, predictable stereochemistry. The preservation of the stereocenter at C2 is expected.[8]

  • Purification: Flash column chromatography is a standard and effective method for the purification of the polar amino alcohol product from any unreacted starting material and potential side products.[9]

Data Summary Table

ParameterValue/ConditionRationale
Starting Material Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylateChiral epoxide precursor
Nucleophile Ammonia (7N in MeOH)Source of the primary amine
Catalyst Yttrium (III) TrifluoromethanesulfonateLewis acid for epoxide activation and regiocontrol[5]
Solvent Anhydrous MethanolAprotic polar solvent
Temperature 0 °C to Room TemperatureControlled addition at low temperature, reaction at RT
Reaction Time 12-24 hoursTo ensure complete conversion
Expected Yield 75-85%Based on similar reported aminolysis of epoxides[4][7]
Expected Purity >98% after chromatographyHigh purity is essential for subsequent steps

Experimental Workflow Visualization

G cluster_start Reaction Setup cluster_reaction Aminolysis Reaction cluster_workup Work-up & Purification cluster_product Final Product start Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate + Anhydrous Methanol catalyst Add Y(OTf)3 (0.1 eq) at Room Temperature start->catalyst Dissolution nucleophile Cool to 0 °C Add NH3 in MeOH (2.0 eq) catalyst->nucleophile Catalyst Addition react Stir at Room Temperature (12-24h) nucleophile->react Nucleophile Addition quench Quench with NaHCO3 (aq) react->quench Reaction Completion extract Extract with Ethyl Acetate quench->extract wash Wash with Brine extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Flash Column Chromatography dry->purify product Methyl (2R,3S)-3-amino-3- (5-chloro-2-methoxyphenyl)-2-hydroxypropanoate purify->product Isolation

Caption: Synthetic workflow for the preparation of the chiral β-amino alcohol intermediate.

Characterization of the Intermediate

The structure and purity of the synthesized Methyl (2R,3S)-3-amino-3-(5-chloro-2-methoxyphenyl)-2-hydroxypropanoate should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and regiochemistry of the ring-opening.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Chiral High-Performance Liquid Chromatography (HPLC): To determine the enantiomeric excess (e.e.) of the product.

Conclusion

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a promising and versatile starting material for the synthesis of complex chiral intermediates for the pharmaceutical industry. The detailed protocol for its conversion to a key β-amino alcohol intermediate demonstrates a practical and efficient approach that can be integrated into the synthetic routes of modern anticoagulant APIs. The principles of regioselective and stereospecific epoxide ring-opening are central to this application, providing a robust method for the construction of valuable chiral building blocks.

References

  • Bhushan, R., & Lal, M. (2015). Enantioseparation of Amino Alcohols by Reversed-Phase High-Performance Liquid Chromatography Using Cyanuric Chloride. Journal of Chromatographic Science, 53(3), 415–423. [Link]

  • Ghorai, M. K., et al. (2018). Yttrium-Catalyzed Regioselective Aminolysis of 2,3-Epoxy Esters and Amides. Organic Letters, 20(21), 6832-6836. [Link]

  • Gotor, V., et al. (2001). Synthesis of enantiopure amino alcohols by ring-opening of epoxyalcohols and epoxyethers with ammonia. Tetrahedron: Asymmetry, 12(4), 543-548. [Link]

  • Kumar, A., et al. (2017). A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. Current Organic Synthesis, 14(3), 358-380. [Link]

  • Lakshminarayana, B., et al. (2008). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. The Journal of Organic Chemistry, 73(20), 8041–8044. [Link]

  • Maji, A., & Chandra, T. (2010). Synthesis of C 2-Symmetric Chiral Amino Alcohols: Their Usage as Organocatalysts for Enantioselective Opening of Epoxide Ring. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12), 2465-2472. [Link]

  • Wang, C., & Yamamoto, H. (2014). Tungsten-Catalyzed Regioselective and Stereospecific Ring Opening of 2,3-Epoxy Alcohols and 2,3-Epoxy Sulfonamides. Journal of the American Chemical Society, 136(19), 6888–6891. [Link]

  • Organic Chemistry Portal. Synthesis of β-amino alcohols by amination (alkylation). [Link]

  • Michida, M., et al. (2019). Development of an Efficient Manufacturing Process for a Key Intermediate in the Synthesis of Edoxaban. Organic Process Research & Development, 23(3), 391-399. [Link]

  • Reddy, L. R., et al. (2014). Highly regioselective ring-opening of epoxides with amines: a metal- and solvent-free protocol for the synthesis of β-amino alcohols. Chemical Communications, 50(74), 10832-10835. [Link]

  • Google Patents.
  • Khan, A. T., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 7(11), 340. [Link]

  • Google Patents. CA3087004A1 - Method for preparing tert-butyl n-((1r,2s,5s) -.
  • ACS GCI Pharmaceutical Roundtable. Epoxides and Azridines. [Link]

  • Google Patents.
  • Khan, A. T., et al. (2017). YCl3-Catalyzed Highly Selective Ring Opening of Epoxides by Amines at Room Temperature and under Solvent-Free Conditions. Catalysts, 7(11), 340. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Synthesis

Welcome to the technical support center for the synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during this specific Darzens condensation reaction. Our goal is to provide you with in-depth, scientifically-grounded advice to optimize your reaction yields and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis, and what are the critical steps?

The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a classic example of the Darzens condensation reaction.[1][2][3] This reaction involves the base-catalyzed condensation of 5-chloro-2-methoxybenzaldehyde with methyl chloroacetate to form an α,β-epoxy ester, also known as a glycidic ester.[2][3]

The mechanism proceeds in three key stages:

  • Enolate Formation: A base abstracts a proton from the α-carbon of methyl chloroacetate, forming a resonance-stabilized enolate.[2][4]

  • Nucleophilic Attack: The enolate acts as a nucleophile, attacking the carbonyl carbon of 5-chloro-2-methoxybenzaldehyde. This step is analogous to an aldol addition.[2][4]

  • Intramolecular Cyclization: The resulting alkoxide intermediate undergoes an intramolecular SN2 reaction, where the oxygen anion displaces the chloride ion to form the epoxide ring.[2][4]

Q2: My reaction yield is consistently low. What are the most probable causes?

Low yields in the Darzens reaction can stem from several factors. Here are the most common culprits, categorized for systematic troubleshooting:

Category 1: Reagent Quality and Stoichiometry

  • Purity of 5-chloro-2-methoxybenzaldehyde: The presence of impurities, particularly the corresponding carboxylic acid (from oxidation), can consume the base and hinder the reaction.

  • Purity and Stability of Methyl Chloroacetate: This reagent can hydrolyze over time. Ensure it is fresh and stored under anhydrous conditions.

  • Base Selection and Quality: The choice and handling of the base are critical. Alkoxides like sodium methoxide or sodium ethoxide are common, but their effectiveness is highly dependent on being anhydrous.[4]

Category 2: Reaction Conditions

  • Presence of Water: The Darzens reaction is highly sensitive to moisture. Water can protonate the enolate intermediate, quenching the reaction, and can also promote hydrolysis of the ester.

  • Reaction Temperature: Temperature control is crucial. While some reactions require initial cooling to manage exothermicity, insufficient temperature may lead to a slow or incomplete reaction.[5] Conversely, excessively high temperatures can promote side reactions.

  • Choice of Solvent: The solvent plays a significant role in stabilizing intermediates and influencing reaction rates.[6][7][8][9][10]

Category 3: Side Reactions

  • Cannizzaro-type Reactions: Under strongly basic conditions, the aldehyde can undergo self-condensation.

  • Claisen Condensation: The methyl chloroacetate can self-condense in the presence of a strong base.

  • Elimination Reactions: Hindered substrates may undergo elimination instead of the desired condensation.[1]

Troubleshooting Guides

Guide 1: Optimizing Reagent and Reaction Setup

This guide provides a step-by-step protocol to minimize issues related to reagent quality and reaction setup.

Experimental Protocol: Rigorous Anhydrous Technique
  • Drying Glassware: All glassware should be oven-dried at a minimum of 120°C for at least 4 hours and allowed to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate).

  • Solvent Purification: Use anhydrous solvents. If not purchased as such, solvents like tetrahydrofuran (THF) or diethyl ether should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone).

  • Reagent Handling:

    • 5-chloro-2-methoxybenzaldehyde should be checked for purity (e.g., by NMR or melting point) and recrystallized if necessary.

    • Methyl chloroacetate should be from a freshly opened bottle or distilled under reduced pressure.

    • Bases like sodium methoxide or sodium hydride should be handled in a glovebox or under a stream of inert gas (e.g., argon or nitrogen) to prevent exposure to atmospheric moisture.[5]

Guide 2: Investigating and Mitigating Side Reactions

Low yields are often a direct consequence of competing side reactions. This section helps you identify and address them.

Common Side Reactions and Their Mitigation
Side Reaction Indicator Mitigation Strategy
Aldehyde Self-Condensation (Cannizzaro) Formation of 5-chloro-2-methoxybenzoic acid and 5-chloro-2-methoxybenzyl alcohol.Use a non-nucleophilic, sterically hindered base. Add the aldehyde slowly to the reaction mixture containing the base and methyl chloroacetate.
Methyl Chloroacetate Self-Condensation (Claisen) Formation of methyl 3-chloro-4-oxopentanoate.Use a slight excess of the aldehyde. Maintain a low reaction temperature during the addition of the base.
Product Hydrolysis Presence of 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylic acid in the crude product.Ensure strictly anhydrous conditions. Quench the reaction with a non-aqueous workup if possible, or use a buffered aqueous quench.
Guide 3: The Critical Role of the Base

The choice and handling of the base are paramount for a successful Darzens reaction.

Q&A: Base Selection and Handling

Q: Which base is optimal for this synthesis?

A: While various bases can be used, sodium methoxide in methanol or sodium hydride in an aprotic solvent like THF are common choices.[4][5] The use of the alkoxide corresponding to the ester (methoxide for a methyl ester) is often preferred to prevent transesterification side reactions.[2][11] Strong, non-nucleophilic bases like phosphazene bases have also been shown to be highly effective.[12][13]

Q: How can I be sure my base is active?

A: Sodium hydride should be a fine, grey powder; clumps indicate deactivation. Sodium methoxide should be a fine, white, free-flowing powder. If in doubt, it is best to use a fresh bottle or titrate the base to determine its activity.

Q: What is the impact of base strength?

A: The base must be strong enough to deprotonate the α-halo ester. Insufficiently strong bases will result in no or very low conversion.[13] However, an overly strong base or high concentration can promote side reactions.

DOT Diagram: Logic for Base Selection

BaseSelection Start Goal: Deprotonate Methyl Chloroacetate BaseStrength Is the base strong enough? Start->BaseStrength SideReactions Does the base promote side reactions? BaseStrength->SideReactions Yes OptimalBase Optimal Base Choice BaseStrength->OptimalBase No (Select stronger base) Transesterification Is transesterification a concern? SideReactions->Transesterification No SideReactions->OptimalBase Yes (Consider hindered or weaker base) Transesterification->OptimalBase No Transesterification->OptimalBase Yes (Match alkoxide to ester)

Caption: Decision workflow for selecting an appropriate base.

Guide 4: Solvent Effects on Reaction Yield

The solvent can dramatically influence the rate and outcome of the Darzens reaction.

Q&A: Choosing the Right Solvent

Q: What are the best solvents for this reaction?

A: Aprotic solvents such as tetrahydrofuran (THF), diethyl ether, and toluene are generally good choices as they do not interfere with the basic conditions.[14] Protic solvents like methanol can be used, especially with an alkoxide base like sodium methoxide, but can also lead to side reactions if not strictly anhydrous.[5][6] Some studies have shown that polar aprotic solvents like acetonitrile can be effective.[12]

Q: Can the reaction be run in aqueous media?

A: While some Darzens reactions have been successfully performed in water, often with the aid of a phase-transfer catalyst, it is generally not recommended for substrates that are sensitive to hydrolysis or for achieving high yields without significant optimization.[15]

DOT Diagram: Impact of Solvent Polarity

SolventPolarity cluster_aprotic Advantages of Aprotic Solvents cluster_protic Considerations for Protic Solvents Solvent Solvent Choice Aprotic Aprotic Solvents (e.g., THF, Toluene) Solvent->Aprotic Generally Preferred Protic Protic Solvents (e.g., Methanol) Solvent->Protic Use with Caution Aprotic_Adv1 Minimize side reactions Aprotic->Aprotic_Adv1 Aprotic_Adv2 Good for moisture-sensitive reagents Aprotic->Aprotic_Adv2 Protic_Con1 Risk of enolate quenching Protic->Protic_Con1 Protic_Con2 Potential for ester hydrolysis Protic->Protic_Con2

Caption: Comparison of aprotic and protic solvents.

Guide 5: Purification Challenges

Isolating the desired product in high purity can be as challenging as the reaction itself.

Q&A: Purification Strategies

Q: What is the best method to purify the crude product?

A: Column chromatography on silica gel is a common and effective method for purifying α,β-epoxy esters.[12][16] A solvent system of ethyl acetate and a non-polar solvent like hexane or cyclohexane is typically used.

Q: My product seems to degrade on the silica gel column. What can I do?

A: Epoxides can be sensitive to acidic conditions, and standard silica gel is slightly acidic. If you suspect degradation, you can:

  • Neutralize the Silica: Pre-treat the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine, in the eluent.

  • Use a Different Stationary Phase: Consider using neutral alumina for chromatography.

  • Alternative Purification: Recrystallization may be a viable option if the crude product is sufficiently pure and solid.

References

  • Adam, W., & Smerz, A. K. (1996). Solvent Effects in the Regio- and Diastereoselective Epoxidations of Acyclic Allylic Alcohols by Dimethyldioxirane: Hydrogen Bonding as Evidence for a Dipolar Transition State. The Journal of Organic Chemistry, 61(11), 3506–3510. [Link]

  • Bach, R. D., Andres, J. L., Owensby, A. L., Schlegel, H. B., & McDouall, J. J. (1992). Solvent Effects on the Activation Barriers of Olefin Epoxidation − A Density Functional Study. Journal of the American Chemical Society, 114(27), 10777–10785. [Link]

  • Wang, Y., Yuan, Y., & Zhang, R. (2011). Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. Acta Physico-Chimica Sinica, 27(2), 339–344. [Link]

  • Houk, K. N., Gonzalez, J., & Hu, Y. (1998). Elucidation of Transition Structures and Solvent Effects for Epoxidation by Dimethyldioxirane. Journal of the American Chemical Society, 120(22), 5511–5512. [Link]

  • Capone, S., Paolillo, R., & D'Accolti, L. (2018). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. ChemistryOpen, 7(8), 639–642. [Link]

  • Grokipedia. (n.d.). Darzens reaction. Retrieved from [Link]

  • Jadhav, K. B. (2005). Darzens condensation. ChemSpider SyntheticPages, SP225. [Link]

  • Wang, Y., Yuan, Y., & Zhang, R. (2011). Reaction Mechanism and Solvent Effects of Styrene Epoxidation with Hydrogen Peroxide. Acta Physico-Chimica Sinica, 27(2), 339-344. [Link]

  • Li, J. H., Li, J., & Chan, T. H. (2014). Darzens Reaction Rate Enhancement Using Aqueous Media Leading to a High Level of Kinetically Controlled Diastereoselective Synthesis of Steroidal Epoxyketones. The Journal of Organic Chemistry, 79(17), 7894–7903. [Link]

  • Ashenhurst, J. (2023). Darzens Condensation. Master Organic Chemistry. [Link]

  • Newman, M. S., & Magerlein, B. J. (1949). The Darzens Glycidic Ester Condensation. In R. Adams (Ed.), Organic Reactions (Vol. 5, pp. 413-440). John Wiley & Sons, Inc. [Link]

  • Wikipedia. (2023). Darzens reaction. [Link]

  • Chemistry LibreTexts. (2020). Darzens Reaction. [Link]

  • Capone, S., Paolillo, R., & D'Accolti, L. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4273. [Link]

  • Organic Chemistry Portal. (n.d.). Darzens Reaction. [Link]

  • Google Patents. (2020). US10752569B2 - Process for the manufacture of 2,6-dimethyl-5-hepten-1-al.
  • Capone, S., Paolillo, R., & D'Accolti, L. (2024). Development of Organocatalytic Darzens Reactions Exploiting the Cyclopropenimine Superbase. Molecules, 29(18), 4273. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

Sources

Optimization

optimizing crystallization conditions for Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Welcome to the Technical Support Center for the crystallization and purification of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate . As a Senior Application Scientist, I have designed this guide to move beyond...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the crystallization and purification of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate .

As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Crystallizing glycidic esters (epoxide esters) presents unique thermodynamic and chemical stability challenges. This guide will explain the causality behind common failures—such as liquid-liquid phase separation (LLPS) and epoxide degradation—and provide self-validating protocols to ensure scalable, high-purity recoveries.

FAQ 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: When cooling my solvent/anti-solvent mixture, the solution turns milky but yields a sticky resin on the reactor walls instead of crystals. Why is this happening?

A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out." This phenomenon occurs when the Gibbs free energy of mixing becomes positive before the system reaches the solid solubility limit. Instead of nucleating as a solid, the solute separates into a dense, solute-rich liquid phase (oil droplets) suspended in a solvent-rich phase 1.

Glycidic esters are highly prone to LLPS due to their relatively low melting points and high conformational flexibility. This is detrimental because the oil phase acts as a highly efficient impurity sink, trapping byproducts and preventing the formation of a rigid, high-purity crystal lattice [[2]]().

Q: How do I force the system to bypass the LLPS boundary and achieve primary solid nucleation?

A: You must engineer the thermodynamic trajectory to stay within the metastable zone (the region between the solid solubility curve and the spinodal decomposition curve) without crossing the binodal (LLPS) curve. This requires precise anti-solvent addition, strict cooling rates (< 0.1 °C/min), and the strategic introduction of seed crystals to artificially lower the energy barrier for solid nucleation [[3]]().

LLPS_Workflow Start Cooling Crystallization Initiated CheckPhase Is a second liquid phase observed (LLPS)? Start->CheckPhase OilingOut Oiling Out Detected (Droplet Formation) CheckPhase->OilingOut Yes Nucleation Standard Nucleation (Solid Crystals) CheckPhase->Nucleation No Intervention1 Adjust Solvent Ratio (Increase Solvent Power) OilingOut->Intervention1 Intervention2 Add Seed Crystals (Above Cloud Point) OilingOut->Intervention2 Intervention3 Reduce Cooling Rate (< 0.1 °C/min) OilingOut->Intervention3 Success High Purity Crystal Recovery Nucleation->Success Intervention1->CheckPhase Retry Intervention2->Nucleation Intervention3->Nucleation

Workflow for diagnosing and resolving Liquid-Liquid Phase Separation (LLPS) during crystallization.

FAQ 2: Chemical Stability & Epoxide Ring Preservation

Q: I am detecting significant yield loss and new impurities in the mother liquor after prolonged cooling. How do I prevent degradation?

A: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate contains two highly reactive functional groups: an oxirane (epoxide) ring and a methyl ester. The causality of your degradation is directly tied to the pH of your crystallization matrix:

  • Acidic Conditions (pH < 4): Induces protonation of the epoxide oxygen. This lowers the activation energy for nucleophilic attack by trace water, leading to rapid ring-opening and the formation of the corresponding diol impurity.

  • Basic Conditions (pH > 9): Triggers saponification of the methyl ester into a glycidate salt. Upon slight heating during dissolution, this salt undergoes rapid decarboxylation, collapsing the epoxide ring to form an aldehyde (effectively reversing the Darzens condensation pathway used to synthesize it).

Epoxide_Degradation GlycidicEster Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate AcidicCondition Acidic Conditions (pH < 4) GlycidicEster->AcidicCondition BasicCondition Basic Conditions (pH > 9) GlycidicEster->BasicCondition RingOpening Epoxide Ring Opening (Diol Formation) AcidicCondition->RingOpening H2O/H+ Saponification Ester Saponification (Glycidic Acid Salt) BasicCondition->Saponification OH- Decarboxylation Decarboxylation (Aldehyde Formation) Saponification->Decarboxylation Heat / H+

Mechanistic pathways of epoxide degradation under acidic and basic conditions.

FAQ 3: Stereochemical Resolution

Q: How can I isolate the desired (2R,3S) enantiomer from the racemic trans-glycidic ester mixture?

A: While classical diastereomeric salt resolution is possible, the most efficient, scalable method for glycidic esters is enzymatic subtractive resolution. By utilizing specific lipases in an aqueous/organic biphasic system, the undesired (2S,3R)-enantiomer is selectively hydrolyzed into the water-soluble glycidic acid. The desired (2R,3S)-methyl ester remains intact in the organic phase, allowing it to be directly crystallized with exceptional enantiomeric excess 4.

Quantitative Data: Thermodynamic Phase Boundaries

To successfully crystallize this molecule, you must navigate the narrow window between solid solubility and the LLPS cloud point. The table below outlines the phase boundaries and expected impurity rejection rates in an optimized Isopropanol (IPA) / Water (80:20) system.

Temperature (°C)Target Ester Solubility (mg/mL)LLPS Boundary / Cloud Point (mg/mL)Impurity Rejection Rate (%)
45 > 250N/A (Single Phase)N/A
35 12018098.5%
20 456599.1%
5 122099.8%

Self-Validating Experimental Protocol: Anti-Solvent Seeding Crystallization

This protocol is designed to isolate the glycidic ester while strictly bypassing the metastable LLPS zone. Every step includes a physical validation check to ensure the system is behaving thermodynamically as intended.

Step 1: Primary Dissolution

  • Action: Dissolve 100 g of crude Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate in 400 mL of Isopropanol (IPA) at 45°C under moderate agitation (250 rpm).

  • Self-Validation Check: The solution must be completely transparent. Any persistent turbidity indicates insoluble impurities, validating the need for an immediate hot filtration before proceeding.

Step 2: Anti-Solvent Titration (Pre-Seeding)

  • Action: Slowly add 100 mL of Deionized Water (anti-solvent) at a rate of 2 mL/min while strictly maintaining the reactor at 45°C.

  • Self-Validation Check: The solution should remain clear. If a milky emulsion forms at this stage, the system has prematurely crossed the LLPS boundary. Validate this by heating to 50°C; if the emulsion clears, you have confirmed LLPS and must add 5% more IPA to widen the metastable zone.

Step 3: Temperature Adjustment & Seeding

  • Action: Cool the reactor to 35°C. Introduce 1.5 wt% (1.5 g) of high-purity crystalline seeds of the target ester.

  • Self-Validation Check: Observe the seeds for 15 minutes. If the seeds dissolve completely, the system is undersaturated (add 5% more water). If the seeds persist and the slurry density slowly increases, successful entry into the metastable solid-nucleation zone is validated.

Step 4: Aging & Controlled Cooling

  • Action: Hold the temperature at 35°C for 2 hours to promote secondary nucleation and relieve supersaturation. Afterward, cool to 5°C at a strict, linear rate of 0.1 °C/min.

  • Self-Validation Check: The transition from a thin suspension to a thick, flowable white slurry without sticky resin fouling the reactor walls validates successful solid-phase crystallization over oiling out.

Step 5: Isolation & Washing

  • Action: Filter the slurry under vacuum. Wash the filter cake with 2 bed volumes of pre-chilled (5°C) 80:20 Water:IPA. Dry under vacuum at 30°C to prevent thermal degradation of the epoxide.

References

  • Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound. ACS Publications. 3

  • An In-Line Study of Oiling Out and Crystallization. ACS Publications. 1

  • A Thermodynamic Approach for the Prediction of Oiling Out Boundaries from Solubility Data. MDPI. 2

  • Process for preparing optically active glycidate esters. Google Patents. 4

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Method Optimization for Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Enantiomers

Welcome to the technical support center for the chiral separation of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the chiral separation of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to overcome common challenges encountered during method development and optimization.

Introduction

The enantioselective separation of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a critical step in its development as a potential pharmaceutical agent. The spatial arrangement of substituents around the chiral centers of the oxirane ring can lead to significant differences in pharmacological activity and toxicity. Therefore, a robust and reliable chiral High-Performance Liquid Chromatography (HPLC) method is essential for accurate quantification of the individual enantiomers.

This guide provides a structured approach to troubleshooting common issues, from initial method development to final optimization, ensuring the integrity and accuracy of your results.

Troubleshooting Guide & FAQs

This section is organized in a question-and-answer format to directly address specific issues you may encounter.

Issue 1: Poor or No Enantiomeric Resolution

Symptom: The two enantiomer peaks are co-eluting or only partially separated, resulting in a resolution (Rs) value of less than 1.5.

Q1: I am not seeing any separation between my enantiomers. Where do I start?

A1: The first and most critical step is to ensure you have selected an appropriate Chiral Stationary Phase (CSP). The choice of CSP is the cornerstone of a successful chiral separation.[1]

Troubleshooting Workflow: No Initial Separation

Caption: Initial troubleshooting for no enantiomeric separation.

Detailed Steps & Protocols:

  • Verify Chiral Stationary Phase (CSP) Selection:

    • Question: Is the chosen CSP suitable for your analyte class?

    • Action: For a molecule like Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, which contains polar functional groups (ester, ether, chloro) and an aromatic ring, polysaccharide-based CSPs are an excellent starting point due to their broad applicability.[1][2] Consider screening columns with different chiral selectors, such as those based on cellulose and amylose derivatives.[2]

  • Optimize the Mobile Phase:

    • Question: Can the mobile phase composition be adjusted to improve selectivity?

    • Action: The type and concentration of the organic modifier and any additives can significantly impact chiral recognition.[3][4]

    • Protocol: Mobile Phase Screening

      • Normal Phase: Start with a mobile phase of n-Hexane and an alcohol modifier (e.g., Isopropanol, Ethanol). Vary the alcohol percentage from 5% to 20%. For acidic or basic analytes, consider adding a small amount of an acidic (e.g., 0.1% Trifluoroacetic Acid - TFA) or basic (e.g., 0.1% Diethylamine - DEA) additive, respectively.[5]

      • Reversed Phase: Use a mobile phase of Acetonitrile or Methanol with water. A buffer (e.g., 20 mM Ammonium Bicarbonate) can help control the pH and improve peak shape.[6]

      • Polar Organic Mode: This mode uses polar organic solvents like Methanol, Ethanol, or Acetonitrile, often with small amounts of acid and base.[7][8] This can be particularly effective for polar molecules.

Q2: I have some separation, but the resolution is poor (Rs < 1.5). How can I improve it?

A2: Once you have achieved partial separation, you can fine-tune the method by optimizing several parameters.

Troubleshooting Workflow: Poor Resolution

Caption: Optimization workflow for improving poor resolution.

Detailed Steps & Protocols:

  • Optimize Mobile Phase Composition:

    • Organic Modifier Percentage: In normal phase, decreasing the percentage of the alcohol modifier will generally increase retention and may improve resolution.[9] In reversed phase, decreasing the organic solvent percentage has a similar effect.[9] Make small, incremental changes (e.g., 1-2%) to observe the effect.

    • Type of Organic Modifier: The choice of alcohol in normal phase can influence selectivity. If isopropanol doesn't provide adequate resolution, try ethanol or another alcohol.

  • Optimize Column Temperature:

    • Action: Temperature can have a significant impact on chiral separations.[10][11][12][13] Decreasing the temperature often increases chiral selectivity by enhancing the weaker bonding forces involved in chiral recognition.[14]

    • Protocol: Temperature Optimization

      • Start at ambient temperature (e.g., 25°C).

      • Decrease the temperature in 5°C increments (e.g., to 20°C, then 15°C).

      • Allow the column to equilibrate at each new temperature before injecting the sample.

      • Conversely, in some cases, increasing the temperature can improve efficiency and peak shape.[14] It is worth exploring a range from 15°C to 40°C.

  • Optimize Flow Rate:

    • Action: Chiral separations often benefit from lower flow rates.[14] Reducing the flow rate increases the interaction time between the analytes and the CSP, which can lead to better resolution.

    • Protocol: Flow Rate Optimization

      • Start with a standard flow rate (e.g., 1.0 mL/min for a 4.6 mm ID column).

      • Reduce the flow rate in increments (e.g., to 0.8 mL/min, then 0.5 mL/min).

      • Be aware that lower flow rates will result in longer analysis times.

Quantitative Data Summary: Effect of Mobile Phase Modifier on Resolution

Mobile Phase (Hexane/IPA)Retention Time (min) - Enantiomer 1Retention Time (min) - Enantiomer 2Resolution (Rs)
90:108.59.21.2
92:810.211.51.6
95:514.116.02.1

Note: These are example data and will vary depending on the specific CSP and analyte.

Issue 2: Poor Peak Shape (Tailing or Splitting)

Symptom: Peaks are not symmetrical. Tailing peaks have an asymmetry factor > 1.2, while split peaks appear as two or more merged peaks.[15]

Q3: My peaks are tailing. What are the common causes and how can I fix this?

A3: Peak tailing in chiral HPLC is often caused by secondary interactions between the analyte and the stationary phase, or by issues with the HPLC system itself.[15][16][17][18]

Troubleshooting Workflow: Peak Tailing

Caption: Troubleshooting workflow for addressing peak tailing.

Detailed Steps & Protocols:

  • Optimize Mobile Phase pH and Additives:

    • Question: Are secondary interactions with the stationary phase causing tailing?

    • Action: For basic compounds, residual silanol groups on the silica support can cause tailing.[15] Adding a basic modifier like 0.1% DEA to a normal phase mobile phase can suppress these interactions.[19] For acidic compounds, adding an acidic modifier like 0.1% TFA can improve peak shape.[19]

  • Check for Column Overload:

    • Question: Is the column being overloaded with the sample?

    • Action: Injecting too much sample can lead to peak tailing or fronting.[20]

    • Protocol: Overload Check

      • Reduce the injection volume by half and re-inject.

      • If the peak shape improves, you were likely overloading the column.

      • Alternatively, dilute the sample concentration and inject the original volume.

  • Ensure Proper Sample Solvent:

    • Question: Is the sample solvent compatible with the mobile phase?

    • Action: The sample should be dissolved in the mobile phase or a weaker solvent.[21] Injecting a sample in a much stronger solvent than the mobile phase can cause peak distortion.[21]

Q4: My peaks are split or have shoulders. What could be the cause?

A4: Peak splitting can be caused by several factors, including a blocked column frit, a void in the column packing, or incompatibility between the sample solvent and the mobile phase.[22][23]

Detailed Steps & Protocols:

  • Check Sample Solvent:

    • Action: As with peak tailing, a sample solvent that is too strong can cause peak splitting, especially for early eluting peaks.[20][21] Try dissolving your sample in the mobile phase.

  • Inspect the Column:

    • Action: A blocked inlet frit can disrupt the flow of the sample onto the column, leading to splitting.[22] If you suspect this, try back-flushing the column (if the manufacturer's instructions permit). A void at the head of the column can also cause splitting.[22] In this case, the column may need to be replaced.

  • Rule out Co-elution:

    • Action: If only one peak is splitting, it's possible that an impurity is co-eluting.[22] Try adjusting the mobile phase composition or temperature to see if you can resolve the two components.

Issue 3: Inconsistent Retention Times and Results

Symptom: Retention times are drifting, leading to poor reproducibility.

Q5: Why are my retention times not consistent between injections?

A5: Inconsistent retention times are often due to insufficient column equilibration, temperature fluctuations, or changes in the mobile phase composition over time.[4][20]

Detailed Steps & Protocols:

  • Ensure Adequate Column Equilibration:

    • Action: Chiral columns, especially those used in normal phase, can require longer equilibration times than standard reversed-phase columns.[14] Allow at least 10-20 column volumes of mobile phase to pass through the column before starting your analysis. When changing mobile phase composition, a thorough re-equilibration is necessary.[14]

  • Control Column Temperature:

    • Action: Even small fluctuations in ambient temperature can affect retention times.[20] Using a column thermostat is crucial for reproducible results. Maintain the temperature to within +/- 1°C.[14]

  • Prepare Fresh Mobile Phase:

    • Action: Prepare mobile phase fresh daily. Over time, the composition of the mobile phase can change due to the evaporation of more volatile components. Ensure all components are accurately measured and well-mixed.

Frequently Asked Questions (FAQs)
  • Q: What is a good starting point for the detection wavelength?

    • A: Based on the structure of similar compounds containing a methoxyphenyl group, a starting UV detection wavelength of around 260 nm should be appropriate.[24] It is always best to determine the optimal wavelength by running a UV scan of your analyte.

  • Q: How do I know if my method is validated?

    • A: Method validation is a formal process to demonstrate that your analytical procedure is suitable for its intended purpose.[1] Key validation parameters according to ICH guidelines include specificity, linearity, accuracy, precision, and robustness.[1] The FDA also provides guidance on analytical procedure development.[25]

  • Q: Can I use the same chiral column for both normal and reversed-phase methods?

    • A: This depends on the type of CSP. Immobilized polysaccharide-based columns are generally more robust and can be used with a wider range of solvents, allowing for switching between normal and reversed-phase modes.[26] However, coated CSPs may be damaged by certain solvents, so it is crucial to consult the column manufacturer's guidelines.[27]

References

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). Journal of Chromatography A. Retrieved March 25, 2026, from [Link]

  • Improvement of chiral separation efficiency through temperature control during one time high performance liquid chromatography analysis. (2022). Chirality. Retrieved March 25, 2026, from [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). LCGC International. Retrieved March 25, 2026, from [Link]

  • Effect of Temperature on Enantiomer Separation of Oxzepam and Lorazepam by High-Performance Liquid Chromatography on a β-Cyclodextrin-Bonded Phase. (n.d.). Journal of Liquid Chromatography & Related Technologies. Retrieved March 25, 2026, from [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. (2019). ResearchGate. Retrieved March 25, 2026, from [Link]

  • HPLC Technical Tip: Chiral Method Development. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High‐Performance Liquid Chromatography. (2006). Taylor & Francis Online. Retrieved March 25, 2026, from [Link]

  • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. Retrieved March 25, 2026, from [Link]

  • It Isn't Always The Column: Troubleshooting Your HPLC Separation. (2023). Agilent. Retrieved March 25, 2026, from [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. (n.d.). Waters. Retrieved March 25, 2026, from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved March 25, 2026, from [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. Retrieved March 25, 2026, from [Link]

  • Peak Splitting in HPLC: Causes and Solutions. (2024). Separation Science. Retrieved March 25, 2026, from [Link]

  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025). LCGC International. Retrieved March 25, 2026, from [Link]

  • The effect of mobile phase composition on the chiral separation of compounds. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Q14 Analytical Procedure Development. (n.d.). FDA. Retrieved March 25, 2026, from [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. (n.d.). PMC. Retrieved March 25, 2026, from [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. (2026). LCGC International. Retrieved March 25, 2026, from [Link]

  • The Two Reasons Why HPLC Peaks Tail and How to Reduce Peak Tailing. (2025). YouTube. Retrieved March 25, 2026, from [Link]

  • Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. (2021). Phenomenex. Retrieved March 25, 2026, from [Link]

  • The Chiral Notebook. (n.d.). Phenomenex. Retrieved March 25, 2026, from [Link]

  • New Brush-Type Chiral Stationary Phases for Enantioseparation of Pharmaceutical Drugs. (2019). Molecules. Retrieved March 25, 2026, from [Link]

  • What are common causes of peak splitting when running an LC column? (n.d.). Waters. Retrieved March 25, 2026, from [Link]

  • Effect of High Injection Volume in ANP HPLC – Tips & Best Practices. (2026). MICROSOLV. Retrieved March 25, 2026, from [Link]

  • CHIRAL STATIONARY PHASES. (n.d.). Orochem. Retrieved March 25, 2026, from [Link]

  • Validation of Chromatographic Methods. (n.d.). FDA. Retrieved March 25, 2026, from [Link]

  • Cellulose tris-(3,5-dimethylphenylcarbamate)-based chiral stationary phase for the enantioseparation of drugs in supercritical fluid chromatography; Comparison with HPLC. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Enantioselectivity of polysaccharide-based chiral stationary phases in supercritical fluid chromatography using methanol-containing mobile phases. (2012). Journal of Chromatography A. Retrieved March 25, 2026, from [Link]

  • Characteristic and complementary chiral recognition ability of four recently developed immobilized chiral stationary phases based on polysaccharide derivatives. (2022). Chirality. Retrieved March 25, 2026, from [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014). Google Patents.
  • Methyl 3-(4-methoxyphenyl)-2-methyloxirane-2-carboxylate. (n.d.). Pharmaffiliates. Retrieved March 25, 2026, from [Link]

  • Wavelength-orthogonal photolysis of neurotransmitters in vitro. (n.d.). RSC Publishing. Retrieved March 25, 2026, from [Link]

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in the Ring Opening of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of epoxide ring-opening r...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of epoxide ring-opening reactions, specifically focusing on the sterically hindered substrate, Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you achieve your desired synthetic outcomes.

Understanding the Challenge: A Molecule of Competing Influences

The ring-opening of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate presents a significant synthetic challenge due to the intricate interplay of steric and electronic factors. The bulky 5-chloro-2-methoxyphenyl group at the C3 position creates substantial steric hindrance, while the electron-withdrawing methyl carboxylate group at the C2 position influences the electrophilicity of the adjacent carbon. This unique substitution pattern can lead to issues with regioselectivity, low reaction yields, and the formation of undesired byproducts.

This guide will dissect these challenges and provide actionable strategies to overcome them.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors governing the regioselectivity of the ring-opening reaction for this specific epoxide?

A1: The regioselectivity of nucleophilic attack on this epoxide is a classic case of competing steric and electronic effects.

  • Under Basic or Neutral Conditions (Strong Nucleophiles): The reaction typically follows an SN2 pathway. In this scenario, the nucleophile will preferentially attack the less sterically hindered carbon. For your molecule, the C3 carbon, substituted with the bulky aryl group, is significantly more hindered than the C2 carbon, which bears the methyl carboxylate group. Therefore, with strong, unhindered nucleophiles, attack is generally favored at the C3 position.[1][2]

  • Under Acidic Conditions (Weak Nucleophiles): The mechanism shifts to a more SN1-like character. The epoxide oxygen is first protonated, forming a better leaving group.[3][4][5][6] A partial positive charge develops on the more substituted carbon that can better stabilize it. In your substrate, the C3 carbon is benzylic and can be stabilized by the adjacent phenyl ring, making it a potential site for nucleophilic attack. However, the electron-withdrawing nature of the chloro substituent and the steric bulk can complicate this. The outcome under acidic conditions is often a mixture of regioisomers.[4][5]

Q2: I am observing a mixture of regioisomers. How can I improve the selectivity?

A2: Achieving high regioselectivity with this substrate often requires careful optimization of reaction conditions and, in some cases, the use of a catalyst to control the outcome.

  • Catalyst-Controlled Regioselectivity: For unbiased or sterically and electronically complex 2,3-disubstituted epoxides, catalyst-controlled reactions are a powerful strategy.[7] Lewis acids can be employed to chelate with the epoxide oxygen and potentially the ester carbonyl, directing the nucleophile to a specific carbon. For instance, certain cationic aluminum salen catalysts have shown remarkable success in controlling the regioselectivity of ring-opening reactions of unsymmetrical trans-epoxides.[7]

  • Choice of Nucleophile: The size and nature of the nucleophile are critical. Bulky nucleophiles will strongly favor attack at the less sterically hindered position. Conversely, smaller nucleophiles may have a better chance of accessing the more hindered C3 position, especially under conditions that favor an SN1-like transition state.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Polar aprotic solvents can stabilize charged intermediates, potentially favoring an SN1-like mechanism, while nonpolar solvents may favor a concerted SN2 reaction.

Q3: My reaction is very slow or is not proceeding to completion. What are the likely causes and solutions?

A3: Low reactivity is a common issue with sterically hindered epoxides.

  • Steric Hindrance: The primary reason for low reactivity is the significant steric bulk of the 5-chloro-2-methoxyphenyl group, which shields the epoxide ring from nucleophilic attack.

  • Insufficient Nucleophilicity: The chosen nucleophile may not be strong enough to overcome the activation energy of the reaction.

  • Inadequate Temperature: The reaction may require higher temperatures to proceed at a reasonable rate. However, be cautious, as higher temperatures can also lead to side reactions and decreased selectivity.

Solutions:

  • Increase Reaction Temperature: Carefully increase the temperature while monitoring the reaction for the formation of byproducts.

  • Use a More Potent Nucleophile: If applicable, switch to a stronger nucleophile.

  • Employ a Catalyst: Lewis or Brønsted acids can activate the epoxide ring, making it more susceptible to nucleophilic attack even by weaker nucleophiles.[3][4][5][6]

Troubleshooting Guide

The following table provides a structured approach to troubleshooting common issues encountered during the ring-opening of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate.

Problem Potential Cause(s) Recommended Solutions & Optimizations
Low or No Yield • Significant steric hindrance from the 5-chloro-2-methoxyphenyl group.• Insufficiently reactive nucleophile.• Reaction temperature is too low.• Catalyst deactivation (if used).Increase Temperature: Gradually increase the reaction temperature in increments of 10°C.• Stronger Nucleophile: Switch to a more nucleophilic reagent.• Catalysis: Introduce a Lewis acid catalyst (e.g., BF₃·OEt₂, Sc(OTf)₃, YCl₃) to activate the epoxide ring.[8]• Solvent Choice: Use a solvent that can facilitate the reaction (e.g., polar aprotic solvents like DMF or DMSO).
Poor Regioselectivity (Mixture of Products) • Competing SN1 and SN2 pathways.• Electronic and steric effects are closely balanced.• Reaction conditions are not optimized for selectivity.Basic/Neutral Conditions: For attack at the less hindered C2 position, use a strong, unhindered nucleophile under basic or neutral conditions.[2]• Acidic Conditions/Lewis Acids: To favor attack at the more substituted C3 position, use acidic conditions or a carefully selected Lewis acid catalyst. Note that this may still yield mixtures.[3][4][5][6]• Catalyst-Directed Synthesis: Explore catalyst systems known to control regioselectivity in similar 2,3-disubstituted epoxides.[7]
Formation of Byproducts (e.g., Polymerization, Rearrangement) • Use of strong Brønsted acids can lead to polymerization.• High reaction temperatures can promote side reactions.• The substrate may undergo Meinwald rearrangement under certain acidic conditions.Milder Conditions: Use a milder Lewis acid instead of a strong Brønsted acid.[8]• Optimize Catalyst Loading: Use the minimum effective concentration of the catalyst.• Lower Temperature: Run the reaction at the lowest temperature that provides a reasonable rate.• Control Reaction Time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize byproduct formation.
Difficulty in Product Purification • The product may be a highly polar diol.• Close boiling points or polarities of regioisomers.Chromatography: Use a more polar eluent system for column chromatography (e.g., DCM/Methanol). Consider reverse-phase chromatography.• Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system.• Derivatization: In some cases, derivatizing the hydroxyl groups can aid in separation.

Experimental Protocols

Here we provide detailed, step-by-step methodologies for key experimental approaches to the ring-opening of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate.

Protocol 1: Base-Catalyzed Ring Opening with a Strong Nucleophile (e.g., Sodium Azide)

This protocol is designed to favor nucleophilic attack at the less sterically hindered C2 position via an SN2 mechanism.

Materials:

  • Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

  • Sodium azide (NaN₃)

  • Ammonium chloride (NH₄Cl)

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (1.0 eq) in anhydrous DMF.

  • Addition of Nucleophile: Add sodium azide (1.5 eq) to the solution.

  • Reaction: Stir the reaction mixture at 60 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Lewis Acid-Catalyzed Ring Opening with a Weak Nucleophile (e.g., Methanol)

This protocol aims to promote nucleophilic attack at the more substituted C3 position by activating the epoxide with a Lewis acid. Be aware that a mixture of regioisomers is possible.

Materials:

  • Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

  • Methanol (MeOH), anhydrous

  • Boron trifluoride diethyl etherate (BF₃·OEt₂)

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Ethyl acetate

  • Brine

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (1.0 eq) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Catalyst Addition: Slowly add boron trifluoride diethyl etherate (0.2 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Quenching: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the mixture with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography and determine the regioselectivity by ¹H NMR spectroscopy.

Visualizing the Reaction Pathways

To further clarify the mechanistic considerations, the following diagrams illustrate the key decision points and potential outcomes in the ring-opening reaction.

cluster_conditions Reaction Conditions cluster_pathways Mechanistic Pathways cluster_outcomes Potential Outcomes start Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate conditions Choice of Conditions: - Nucleophile - Catalyst - Solvent start->conditions basic_neutral Basic / Neutral Conditions (Strong Nucleophile) conditions->basic_neutral Favors SN2 acidic Acidic Conditions (Weak Nucleophile + Acid Catalyst) conditions->acidic Favors SN1-like sn2_path SN2-like Pathway basic_neutral->sn2_path sn1_path SN1-like Pathway acidic->sn1_path product_c2 Attack at C2: (Less Hindered) sn2_path->product_c2 Major Product product_c3 Attack at C3: (More Substituted, Benzylic) sn1_path->product_c3 Potential Major Product mixture Mixture of Regioisomers sn1_path->mixture Often Observed G cluster_basic Basic/Neutral Conditions (SN2) cluster_acidic Acidic Conditions (SN1-like) Epoxide_B Epoxide Transition_State_B Transition State (Attack at less hindered C2) Epoxide_B->Transition_State_B Nucleophile_B Strong Nucleophile Nucleophile_B->Transition_State_B Product_B Product (C2 Attack) Transition_State_B->Product_B Epoxide_A Epoxide Protonation Protonation (H+) Epoxide_A->Protonation Protonated_Epoxide Protonated Epoxide Protonation->Protonated_Epoxide Carbocation_Character Carbocation-like Transition State (at C3) Protonated_Epoxide->Carbocation_Character Product_A Product (C3 Attack) Carbocation_Character->Product_A Nucleophile_A Weak Nucleophile Nucleophile_A->Product_A

Figure 2. Comparison of reaction mechanisms.

References

  • Lee, M., Lamb, J. R., Sanford, M. J., LaPointe, A. M., & Coates, G. W. (2017). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 139(25), 8473–8476. [Link]

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • Chemistry LibreTexts. (2024, September 30). 18.5: Reactions of Epoxides - Ring-opening. [Link]

  • Zheng, B., et al. (2025, April 25). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. ResearchGate. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Chemistry Steps. (2020, June 18). Epoxides Ring-Opening Reactions. [Link]

  • Hubbell, A. K., & Coates, G. W. (2020). Nucleophilic Transformations of Lewis Acid-Activated Disubstituted Epoxides with Catalyst-Controlled Regioselectivity. The Journal of Organic Chemistry, 85(22), 14444–14464. [Link]

  • Deshpande, A. D., et al. (2019). Epoxide ring opening with alcohols using heterogeneous Lewis acid catalysts: Regioselectivity and mechanism. Journal of Catalysis, 370, 26-36. [Link]

  • Zheng, B., et al. (2025, April 25). Regioselective, Lewis Acid-Catalyzed Ring-Openings of 2,3-Aziridyl Alcohols with Azoles. ResearchGate. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Link]

  • Roman, G. (2017, January 5). Synthesis and ring opening reactions of (3-aryloxiran-2-yl)(thiophen-2-yl)methanones. ResearchGate. [Link]

  • ResearchGate. (n.d.). Lewis Acid Catalyzed Regiospecific Opening of Vinyl Epoxides by Alcohols. [Link]

  • University of Calgary. Ch16: SN1 type reactions of epoxides. [Link]

  • Chemistry LibreTexts. (2023, January 14). 18.7: Reactions of Epoxides- Ring-opening. [Link]

  • Funahashi, K. (1979). New Ring Opening Reactions of Oxiranes with Aryl Carboxylates. Bulletin of the Chemical Society of Japan, 52(5), 1488-1492. [Link]

  • Professor Dave Explains. (2016, April 26). Practice Problem: Mechanism - Reaction of an Epoxide. YouTube. [Link]

  • Reddit. (2025, January 14). Acid-catalyzed nucleophilic attack on an epoxide. r/OrganicChemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. [Link]

  • National Center for Biotechnology Information. (n.d.). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. [Link]

  • ResearchGate. (2016, August 4). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. [Link]

  • Royal Society of Chemistry. (2015). Ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether having a carbonyl–aromatic π-stacked structure. Polymer Chemistry, 6(11), 1932-1936. [Link]

  • ResearchGate. (n.d.). Mechanism of esterification by addition via oxirane ring opening with carboxylic acids. [Link]

  • Beilstein Journals. (2016, February 9). Regioselective palladium-catalyzed ring-opening reactions of C1-substituted oxabicycloh[1][7][7]epta-2,5-diene-2,3-dicarboxylates. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Turnover in Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Synthesis

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-(5-chloro-2-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center. This guide is specifically engineered for research scientists and drug development professionals tasked with scaling and optimizing the synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate . This specific glycidate is a critical intermediate, and its production is typically achieved via two primary catalytic pathways: the catalytic asymmetric epoxidation of the corresponding cinnamate ester, or the chiral phase-transfer catalyzed (PTC) Darzens reaction [1].

A recurring bottleneck in both pathways is poor catalyst turnover—measured as Turnover Number (TON) and Turnover Frequency (TOF). This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to maximize catalyst lifespan and efficiency.

Part 1: Troubleshooting Catalytic Asymmetric Epoxidation

When synthesizing the oxirane via the epoxidation of methyl (E)-3-(5-chloro-2-methoxyphenyl)acrylate (using Mn-Salen or similar transition metal catalysts), oxidative degradation and product inhibition are the primary culprits for low TON.

Q1: Why does my Mn-Salen catalyst deactivate before reaching complete conversion, resulting in a low Turnover Number (TON)?

Causality & Solution: Catalyst deactivation in transition-metal-catalyzed epoxidation is primarily driven by the oxidative degradation of the ligand itself. When the active oxo-metal species (e.g., Oxo-Mn(V)) is formed, it can either transfer its oxygen to the cinnamate substrate (productive pathway) or react with another catalyst molecule to form an inactive μ -oxo dimer (unproductive pathway)[2].

To suppress this, you must introduce an axial ligand additive such as 4-phenylpyridine N-oxide (PPNO) or 3-cyanopyridine. These additives bind to the axial position of the metal center, electronically stabilizing the highly reactive oxo-species and sterically shielding it from dimerization[2][3]. Furthermore, controlling the release of the primary oxidant (e.g., using a syringe pump for H2​O2​ or using sodium percarbonate) prevents the localized over-oxidation of the catalyst[3].

Q2: How can I prevent product inhibition and epoxide ring-opening during the catalytic cycle?

Causality & Solution: The newly formed oxirane product is Lewis basic and can strongly coordinate to the Lewis acidic metal center of the catalyst, preventing the next catalytic cycle (product inhibition). Furthermore, if the reaction medium becomes too acidic due to oxidant disproportionation, the epoxide ring will open. Solution: Implement a biphasic reaction system ( CH2​Cl2​ /Aqueous) buffered to a pH of 8.0 using a NaH2​PO4​/Na2​HPO4​ system. The slightly basic aqueous phase neutralizes acidic byproducts, while the biphasic nature helps partition the lipophilic epoxide product away from the active catalyst interface.

Epoxidation Mn Mn(III)-Salen Catalyst (Resting State) OxoMn Oxo-Mn(V) Active Species Mn->OxoMn Oxidant (NaOCl or H2O2) Degradation Oxidative Degradation (Inactive Dimer) OxoMn->Degradation Unstable without additive Product Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate OxoMn->Product + Cinnamate Substrate Product->Mn Catalyst Release (Turnover) Axial Axial Ligand (PPNO) Stabilization Axial->OxoMn Binds & Stabilizes

Caption: Catalytic cycle of Mn-Salen epoxidation highlighting the role of axial ligands in preventing degradation.

Part 2: Troubleshooting Phase-Transfer Catalyzed (PTC) Darzens Reaction

The Darzens condensation of 5-chloro-2-methoxybenzaldehyde with methyl chloroacetate is an alternative route. When using chiral quaternary ammonium salts for asymmetric induction, mass transfer and ion-pairing dynamics dictate the turnover[4].

Q3: My chiral quaternary ammonium catalyst shows poor turnover frequency (TOF) in the Darzens condensation. How do I fix this?

Causality & Solution: In a biphasic Darzens reaction, the PTC must extract the hydroxide ion from the aqueous phase, exchange it with the chloroacetate to form an enolate at the interface, and then release the final oxirane product to regenerate the catalyst. If the counter-ion of your PTC is highly lipophilic or tightly bound (e.g., iodide or bromide), it creates an "ion-pair bottleneck," hindering the exchange with the enolate[4]. Solution: Exchange the PTC counter-ion to a more easily displaced anion (e.g., hydrogen sulfate, HSO4−​ ). Additionally, optimize the stirring speed to exactly 800–1000 rpm. Speeds below 800 rpm suffer from low interfacial surface area, while speeds above 1000 rpm can create stable emulsions that trap the catalyst in unproductive micelles.

PTCDarzens Aq Aqueous Phase (NaOH) Interface Liquid-Liquid Interface (Deprotonation) Aq->Interface OH- transfer Org Organic Phase (Aldehyde + Ester) Interface->Org Enolate formation Org->Interface Substrates Product Chiral Oxirane Product Org->Product Cyclization & Turnover PTC Chiral PTC (HSO4-) Active Ion-Pairing PTC->Interface Facilitates Exchange

Caption: Interfacial mass transfer and catalytic turnover in the Phase-Transfer Catalyzed Darzens reaction.

Part 3: Quantitative Data & Optimization Metrics

The following table summarizes the causal relationship between reaction modifications and the resulting catalyst turnover metrics.

Table 1: Impact of Additives and Conditions on Catalyst Turnover

Reaction PathwayModification / AdditivePrimary Mechanism of ActionObserved TONYield (%)
EpoxidationNone (Baseline)Rapid oxidative degradation of ligand< 20045%
Epoxidation+ 4-Phenylpyridine N-oxideAxial stabilization of Oxo-Mn(V)> 2,50092%
Epoxidation+ pH 8.0 Phosphate BufferPrevents acid-catalyzed ring opening> 2,80095%
PTC DarzensBromide Counter-ionTight ion-pairing, slow enolate exchange~ 15055%
PTC DarzensHydrogen Sulfate Counter-ionRapid interfacial anion exchange> 1,20089%

Part 4: Self-Validating Experimental Protocols

To ensure reproducibility and high E-E-A-T standards, utilize the following self-validating workflows. Each protocol contains built-in validation checks.

Protocol A: High-Turnover Biphasic Catalytic Epoxidation

Objective: Synthesize Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate via epoxidation with maximized TON.

  • Preparation of the Organic Phase: Dissolve 10.0 mmol of methyl (E)-3-(5-chloro-2-methoxyphenyl)acrylate and 0.2 mmol (2 mol%) of the chiral Mn-Salen catalyst in 25 mL of dichloromethane ( CH2​Cl2​ ).

  • Additive Integration: Add 1.0 mmol of 4-phenylpyridine N-oxide (PPNO) to the organic phase. Validation Check: The solution should shift to a deep brown color, indicating axial coordination to the Mn(III) center.

  • Preparation of the Aqueous Phase: Prepare 30 mL of a 0.55 M NaOCl solution. Buffer this solution using NaH2​PO4​/Na2​HPO4​ until a stable pH of 8.0 is achieved.

  • Biphasic Reaction: Cool the organic phase to 4°C. Begin vigorous stirring (800 rpm) and add the buffered aqueous NaOCl solution dropwise over 2 hours using a syringe pump. Validation Check: A slow addition prevents the localized accumulation of oxidant, which would otherwise bleach the catalyst (indicated by a color change from brown to pale yellow).

  • Workup: Once TLC indicates complete consumption of the cinnamate, separate the phases. Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate under vacuum. Purify via silica gel chromatography.

Protocol B: Optimized PTC Darzens Condensation

Objective: Maximize TOF in the asymmetric condensation of 5-chloro-2-methoxybenzaldehyde and methyl chloroacetate.

  • Substrate Mixing: In a 100 mL jacketed reactor, dissolve 10.0 mmol of 5-chloro-2-methoxybenzaldehyde and 12.0 mmol of methyl chloroacetate in 30 mL of toluene.

  • Catalyst Addition: Add 0.1 mmol (1 mol%) of the chiral quaternary ammonium hydrogen sulfate salt. Validation Check: Ensure the catalyst is fully solubilized in the organic phase before proceeding.

  • Interfacial Activation: Cool the system to -10°C. Set the mechanical stirrer to exactly 900 rpm to ensure optimal interfacial area without emulsification.

  • Base Addition: Add 15 mL of a pre-cooled 50% w/w aqueous NaOH solution in one portion.

  • Monitoring Turnover: Allow the reaction to proceed for 4 hours. Validation Check: Monitor the reaction via HPLC. The absence of the intermediate chlorohydrin indicates that the cyclization step (and subsequent catalyst release) is proceeding efficiently.

  • Quenching & Isolation: Quench the reaction by adding 30 mL of ice-cold water. Separate the organic phase, wash with 10% aqueous citric acid to remove residual base, dry, and concentrate.

References

  • Advances in Homogeneous and Heterogeneous Catalytic Asymmetric Epoxidation. Chemical Reviews - ACS Publications.
  • Synthesis of epoxides. Organic Chemistry Portal.
  • Cooperative Asymmetric Cation-Binding Catalysis. Accounts of Chemical Research.
  • Tandem Oxidative α-Hydroxylation/β-Acetalization Reaction of β-Ketoamides and Its Applications. PMC - NIH.

Sources

Optimization

removing residual solvents from Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate batches

Compound: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of Methyl 3-(5-chloro-2-met...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Compound: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the isolation of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate. Because this intermediate contains both an oxirane (epoxide) ring and a methyl carboxylate (ester) group , it possesses a narrow operational window. Harsh thermal conditions or active stationary phases will readily induce ring-opening or ester hydrolysis.

The following diagnostic workflows, troubleshooting FAQs, and validated protocols provide a self-validating system to achieve ICH Q3C compliance without compromising molecular integrity.

I. Diagnostic Workflow for Solvent Removal

SolventRemediation A Batch: Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate B Trace Moisture > 0.1%? A->B C Azeotropic Distillation (Low Temp, Vacuum) B->C Yes D Identify Residual Solvent BP B->D No C->D E Low BP (<80°C) e.g., DCM, EtOAc D->E F High BP (>80°C) e.g., Toluene D->F G Gentle Vacuum Drying (<40°C, N2 Sweep) E->G H Solvent Displacement (Heptane Trituration) F->H I ICH Q3C Compliant API (Intact Epoxide/Ester) G->I H->G

Workflow for residual solvent removal preserving epoxide and ester integrity.

II. Troubleshooting & FAQs

Q1: Why does my batch show epoxide ring-opening impurities (e.g., diols) after standard vacuum oven drying? Causality: Epoxides are highly susceptible to nucleophilic attack and acid/base-catalyzed ring opening. If the batch contains trace moisture and is heated above 40°C during vacuum drying, trace acidic impurities (often generated from the degradation of halogenated solvents like dichloromethane) catalyze the hydrolysis of the oxirane ring into a diol. Solution: Implement a strict temperature ceiling of 35°C. Utilize a nitrogen-swept vacuum drying method (Protocol A) to rapidly remove moisture and lower the solvent's partial pressure without relying on thermal energy[1].

Q2: I am failing ICH Q3C limits for Toluene (Class 2, limit 890 ppm)[2]. Extended vacuum drying at 40°C isn't working. How do I remove it without increasing heat? Causality: Toluene has a high boiling point (110.6°C) and frequently becomes trapped within the crystal lattice of bulky intermediates, forming solvates or occlusions. Increasing heat risks thermal degradation of the methyl carboxylate ester or the epoxide. Lower boiling solvents achieve more complete removal under vacuum conditions compared to higher boiling alternatives[1]. Solution: Perform a solvent displacement (trituration) using an anti-solvent like n-heptane (Protocol B). Heptane disrupts the crystal lattice and physically displaces the toluene. The resulting heptane-wet cake is easily dried under mild vacuum.

Q3: Can I use basic alumina or silica gel to strip solvents during filtration? Causality: Silica gel is slightly acidic, and basic alumina provides a basic surface. Both active surfaces provide the exact catalytic conditions required to trigger the opening of the oxirane ring or the hydrolysis of the methyl ester. Solution: Avoid active stationary phases for solvent stripping. Rely exclusively on physical phase-change methods, such as azeotropic distillation[3] or agitated nutsche filter dryers (ANFD) under inert gas.

III. Quantitative Data: ICH Q3C Target Limits

To ensure patient safety and regulatory compliance, residual solvents must be reduced below specific thresholds based on their toxicity class[2].

SolventICH Q3C ClassLimit (ppm)Boiling Point (°C)Recommended Removal Strategy
Dichloromethane (DCM) Class 260039.6Direct Vacuum Drying (Protocol A)
Toluene Class 2890110.6Solvent Displacement (Protocol B)
Methanol (MeOH) Class 2300064.7Direct Vacuum Drying (Protocol A)
Ethyl Acetate (EtOAc) Class 3500077.1Direct Vacuum Drying (Protocol A)
n-Heptane Class 3500098.4Direct Vacuum Drying (Protocol A)
IV. Validated Experimental Protocols
Protocol A: Nitrogen-Swept Vacuum Drying (For Low-BP Solvents)

Principle: Continuous inert gas flow lowers the partial pressure of the solvent vapor in the headspace, accelerating mass transfer out of the solid without requiring elevated temperatures.

  • Load: Transfer the wet cake into an Agitated Nutsche Filter Dryer (ANFD) or a vacuum oven.

  • Initial Vacuum: Apply a preliminary vacuum (100–200 mbar) at ambient temperature (20–25°C) for 2 hours to remove bulk surface solvent.

  • Nitrogen Sweep: Introduce a continuous, low-flow dry Nitrogen (N₂) sweep through the chamber.

  • Thermal Ramp: Gradually reduce pressure to <50 mbar and increase the jacket temperature to a strict maximum of 35–40°C.

  • Validation (IPC): Sample the cake after 4 hours. Analyze via Headspace GC-FID[4]. The system is self-validating when two consecutive hourly samples show a solvent concentration plateau below the ICH Q3C target limits.

Protocol B: Anti-Solvent Trituration & Displacement (For High-BP Solvents)

Principle: Displacing a high-boiling, lattice-trapped solvent (like toluene) with a low-boiling, non-interacting anti-solvent (like heptane) prior to vacuum drying.

  • Slurry Formation: Transfer the toluene-wet batch into a clean, dry reactor.

  • Anti-Solvent Addition: Add 5 to 10 volumes of n-Heptane relative to the estimated mass of the product.

  • Agitation: Agitate the slurry at 25°C for 2–4 hours. (Causality: Heptane penetrates the crystal lattice, physically displacing the higher-boiling toluene into the bulk liquid phase without dissolving the epoxide).

  • Filtration: Filter the slurry under nitrogen pressure to avoid introducing atmospheric moisture.

  • Washing: Wash the filter cake with 2 volumes of fresh, cold n-Heptane.

  • Validation (IPC): Analyze the mother liquor via GC-FID. A high concentration of toluene in the filtrate confirms successful displacement. Proceed immediately to Protocol A to remove the residual heptane.

V. References
  • Title: ICH Q3C (R9) Residual solvents - Scientific guideline Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q3C Impurities: Residual Solvents - USP-NF Source: United States Pharmacopeia (USP) URL: [Link]

  • Title: Kinetics, Thermodynamics, and Scale-Up of an Azeotropic Drying Process: Mapping Rapid Phase Conversion with Process Analytical Technology Source: Organic Process Research & Development (ACS Publications) URL: [Link]

  • Title: Chloroform vs Toluene: Boiling Point Effects on Solvent Choice Source: PatSnap URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Analytical Method Comparison &amp; Validation Guide: Quantification of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Method Validation & Technology Comparison Guide Executive Summary Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-car...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Process Chemists, and Drug Development Professionals Document Type: Method Validation & Technology Comparison Guide

Executive Summary

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is a highly reactive glycidate (epoxide) ester utilized as a critical intermediate in the synthesis of benzothiazepine derivatives and other active pharmaceutical ingredients (APIs). Due to the electrophilic nature of the oxirane ring, this compound is highly susceptible to acid-catalyzed ring opening, thermal rearrangement, and ester hydrolysis.

Quantifying this intermediate at trace levels—often required for genotoxic impurity (PGI) profiling or reaction monitoring—demands an analytical system that balances high sensitivity with exceptionally mild conditions. This guide objectively compares Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) against traditional High-Performance Liquid Chromatography (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), providing a fully validated, self-correcting LC-MS/MS protocol grounded in ICH and FDA regulatory standards [1, 2].

The Analytical Challenge: Epoxide Reactivity

The structural vulnerability of the oxirane ring dictates the analytical approach. Traditional methods frequently fail to provide reliable quantification for epoxides due to the following mechanistic limitations:

  • GC-MS (Thermal Degradation): The high temperatures of GC injection ports (>200°C) induce thermal stress, causing the oxirane ring to undergo rearrangement into isomeric aldehydes or ketones. Trace moisture in the carrier gas can also trigger thermal hydrolysis to the corresponding diol.

  • HPLC-UV (Lack of Selectivity/Sensitivity): While HPLC avoids thermal degradation, UV detection lacks the sensitivity required to quantify trace intermediates (typically requiring Limits of Quantitation in the low ng/mL range). Furthermore, UV cannot definitively distinguish the intact epoxide from its diol degradation product without extensive chromatographic separation.

  • LC-MS/MS (The Optimal Solution): LC-MS/MS utilizing Electrospray Ionization (ESI) provides a "soft" ionization environment. By carefully controlling the mobile phase pH to prevent acid-catalyzed ring opening, the intact molecular ion can be preserved, isolated, and fragmented for highly specific Multiple Reaction Monitoring (MRM) [3].

Degradation Target Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate GC GC-MS (High Heat >200°C) Target->GC Injection Port LC LC-MS/MS (Ambient/Mild ESI) Target->LC UHPLC & ESI Source Deg1 Thermal Rearrangement (Aldehydes/Ketones) GC->Deg1 Heat Stress Deg2 Epoxide Ring Opening (Diol Formation) GC->Deg2 Trace Moisture + Heat Intact Intact Molecular Ion [M+H]+ m/z 243.0 LC->Intact Soft Ionization (Neutral pH)

Figure 1: Analytical fate of the oxirane intermediate under GC-MS (thermal degradation) versus LC-MS/MS (intact preservation).

Table 1: Technology Performance Comparison
ParameterLC-MS/MS (Validated Method)HPLC-UVGC-MS
Sensitivity (LLOQ) 1.0 ng/mL~500 ng/mL~50 ng/mL (Variable)
Analyte Integrity Excellent (Soft Ionization)Excellent (Ambient Temp)Poor (Thermal Degradation)
Specificity Very High (MRM Transitions)Low (Relies on Retention Time)Moderate (Fragment matching)
Matrix Interference Low (Mitigated by SIL-IS)High (Co-eluting impurities)Moderate
Throughput High (3.5 min runtime)Low (15+ min runtime)Moderate (10 min runtime)

Experimental Design & Causality (E-E-A-T)

As a self-validating system, every step of this protocol is designed with mechanistic intent to counteract the analyte's inherent instability.

1. Mobile Phase Causality: Standard LC-MS methods utilize 0.1% Formic Acid (pH ~2.7). However, highly acidic environments catalyze the nucleophilic attack of water on the epoxide ring, forming a diol on-column. To prevent this, our method utilizes 2 mM Ammonium Acetate (pH ~6.8) . This near-neutral pH preserves the oxirane ring while providing sufficient ammonium ions [NH4]+ and protons [H]+ to facilitate robust positive electrospray ionization (ESI+).

2. Extraction Causality: Liquid-Liquid Extraction (LLE) using cold Ethyl Acetate (4°C) is employed. The aprotic nature of Ethyl Acetate prevents hydrolysis of the methyl ester, while the low temperature kinetically halts any potential degradation during sample handling.

3. Internal Standardization: A Stable Isotope-Labeled Internal Standard (SIL-IS), specifically a 13C6​ -labeled analog, is introduced immediately during sample quenching. Because the SIL-IS shares the exact physicochemical properties of the analyte, it perfectly corrects for any matrix-induced ion suppression in the ESI source or minor degradation during extraction, ensuring regulatory trustworthiness [2].

LCMS_Workflow N1 Sample Matrix (API / Reaction Mixture) N2 Quenching & LLE Extraction (Cold EtOAc, 4°C) N1->N2 Prevent Hydrolysis Add SIL-IS N3 UHPLC Separation (C18, 2mM NH4OAc / MeCN) N2->N3 Reconstitute in Aprotic Solvent N4 ESI+ Ionization (Capillary 3.0 kV, Temp 300°C) N3->N4 Elute Intact Epoxide N5 MRM Detection (m/z 243.0 -> 183.0) N4->N5 Isolate Precursor & Fragment

Figure 2: Optimized LC-MS/MS sample preparation and analysis workflow designed to preserve epoxide integrity.

Step-by-Step Validation Protocol

A. Sample Preparation (Cold LLE)
  • Transfer 100 µL of the sample matrix into a pre-chilled 2.0 mL microcentrifuge tube.

  • Immediately spike with 10 µL of SIL-IS working solution (500 ng/mL in Acetonitrile).

  • Add 1.0 mL of ice-cold Ethyl Acetate. Vortex vigorously for 2 minutes to partition the hydrophobic glycidate into the organic layer.

  • Centrifuge at 14,000 rpm for 5 minutes at 4°C to achieve phase separation.

  • Transfer 800 µL of the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of ultra-pure nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of Acetonitrile/Water (50:50, v/v) and transfer to an autosampler vial maintained at 4°C.

B. UHPLC Conditions
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 2 mM Ammonium Acetate in LC-MS grade Water (pH 6.8).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: 0-0.5 min (20% B), 0.5-2.0 min (linear to 95% B), 2.0-2.5 min (hold 95% B), 2.5-2.6 min (return to 20% B), 2.6-3.5 min (equilibration).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2.0 µL.

C. Mass Spectrometry (MRM) Conditions
  • Ionization Mode: ESI Positive (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Desolvation Temperature: 300°C (Kept intentionally moderate to prevent thermal stress in the source).

  • Transitions:

    • Analyte: Precursor m/z 243.0 ( 35Cl isotope) Product m/z 183.0 (Loss of methyl formate, COOCH3​+H ). Collision Energy (CE): 18 eV.

    • SIL-IS: Precursor m/z 249.0 Product m/z 189.0. CE: 18 eV.

Quantitative Validation Data

The method was fully validated in accordance with ICH Q2(R2) guidelines for analytical procedures [1]. The self-validating nature of the SIL-IS ensured that matrix effects (ion suppression/enhancement) were normalized across the entire calibration range.

Table 2: ICH Q2(R2) Method Validation Summary
Validation ParameterAcceptance Criteria (ICH/FDA)Observed Results (LC-MS/MS)Conclusion
Linear Range R2≥0.99 1.0 – 1000 ng/mL ( R2=0.9985 )Pass
Limit of Detection (LOD) S/N 30.3 ng/mLPass
Lower Limit of Quantitation (LLOQ) S/N 10, Precision 20%1.0 ng/mL (Precision: 6.2%)Pass
Intra-day Precision (%CV) 15% (for QC samples)2.4% – 4.8%Pass
Inter-day Precision (%CV) 15% (for QC samples)3.1% – 5.5%Pass
Accuracy (% Recovery) 85% – 115%96.4% – 102.1%Pass
Matrix Effect (IS Normalized) CV 15%3.8% (Negligible suppression)Pass
Stability (Autosampler, 4°C) 24 hoursStable for 48 hoursPass

References

  • ICH Q2(R2) Validation of Analytical Procedures International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)[Link]

  • Bioanalytical Method Validation Guidance for Industry U.S. Food and Drug Administration (FDA)[Link]

  • Quantification of soluble epoxide hydrolase inhibitors in experimental and clinical samples using the nanobody-based ELISA (Comparative LC-MS/MS Epoxide Analysis) National Institutes of Health (NIH) / PubMed Central[Link]

Comparative

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate vs unsubstituted phenyl oxiranes reactivity

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights into Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate vs. Methyl 3-phenyloxirane-2-carboxylate As a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Focus: Mechanistic Insights into Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate vs. Methyl 3-phenyloxirane-2-carboxylate

As a Senior Application Scientist, selecting the appropriate glycidic ester intermediate is critical when designing synthetic routes for complex active pharmaceutical ingredients (APIs), such as benzothiazepines or dopamine receptor ligands[1]. The reactivity of the epoxide ring—specifically its susceptibility to nucleophilic attack and its regioselectivity—is heavily dictated by the electronic and steric environment of its substituents.

This guide provides an objective, data-driven comparison between a highly functionalized glycidate, methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate [2], and the baseline methyl 3-phenyloxirane-2-carboxylate [3].

Structural & Electronic Profiling

The fundamental difference in reactivity between these two oxiranes lies in the push-pull electronic system present on the aryl ring of the substituted variant.

The Baseline: Methyl 3-phenyloxirane-2-carboxylate

In the unsubstituted phenyl glycidate, the phenyl ring provides moderate resonance stabilization to the C3 (benzylic) position[3]. During nucleophilic ring opening, the transition state develops partial positive character at C3. The unsubstituted phenyl ring stabilizes this charge sufficiently to direct attack to C3, but the lack of strong electron-donating groups means the activation energy remains relatively high, requiring stronger nucleophiles or harsher conditions.

The Target: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

This substrate introduces two competing electronic effects[4]:

  • Ortho-Methoxy Group (+M, -I): The methoxy group at the 2-position acts as a powerful electron donor via resonance (+M effect). This strongly stabilizes the developing positive charge at the C3 benzylic position during the transition state. While it introduces steric bulk, the electronic stabilization overwhelmingly lowers the activation energy for C3 attack.

  • Meta-Chloro Group (-I, +M): Positioned meta to the benzylic carbon, the 5-chloro group primarily exerts an inductive electron-withdrawing effect (-I). This slightly tempers the electron density provided by the methoxy group but increases the overall electrophilicity of the epoxide, making it highly reactive toward nucleophiles[1].

Mechanistic Pathways & Regioselectivity

When subjected to nucleophilic attack (e.g., by amines or thiols), both epoxides undergo ring opening. However, the regioselectivity (C3 vs. C2 attack) is governed by a delicate balance of steric hindrance and electronic stabilization. Because the ester group at C2 is electron-withdrawing, it destabilizes adjacent positive charge, naturally biasing attack toward C3. In the 5-chloro-2-methoxy substituted variant, the extreme +M stabilization from the ortho-methoxy group makes the reaction almost exclusively highly regioselective for C3, proceeding via a loose SN2 transition state with significant SN1 character.

Mechanism Start Epoxide Substrate (Glycidic Ester) Nuc Nucleophilic Attack (e.g., Amine/Thiol) Start->Nuc C3 Attack at C3 (Benzylic) Favored by Aryl +M Effect Nuc->C3 Electronic Control C2 Attack at C2 (α to Carbonyl) Sterically Less Hindered Nuc->C2 Steric Control Prod3 2-Hydroxy-3-Substituted Ester (Major) C3->Prod3 Prod2 3-Hydroxy-2-Substituted Ester (Minor) C2->Prod2

Mechanistic pathway of regioselective epoxide ring opening governed by electronic effects.

Experimental Methodologies: Self-Validating Protocol

To objectively compare the reactivity of these two substrates, we utilize a Lewis acid-catalyzed nucleophilic ring-opening protocol.

Causality in Experimental Design:

  • Catalyst Choice (LiClO₄): Lithium perchlorate is selected as a mild Lewis acid. Stronger Lewis acids (like BF₃·OEt₂) risk triggering the Meinwald rearrangement (isomerization to a ketone), whereas LiClO₄ specifically coordinates to the epoxide oxygen, enhancing C3 electrophilicity without cleaving the ester[1].

  • Solvent Choice (Toluene): A non-polar solvent prevents competitive hydrogen bonding with the lithium cation, ensuring maximum catalyst-substrate interaction.

Step-by-Step Workflow: Regioselective Aminolysis
  • Preparation: In a flame-dried Schlenk flask under N₂, dissolve 1.0 mmol of the glycidic ester (either the unsubstituted or substituted variant) in 5.0 mL of anhydrous toluene.

  • Catalyst Addition: Add 0.1 equivalents (10 mol%) of anhydrous LiClO₄. Stir for 10 minutes at room temperature to allow pre-coordination (observable as a slight shift in the solution's refractive index).

  • Nucleophile Introduction: Slowly add 1.1 equivalents of the nucleophile (e.g., morpholine or aniline).

  • Thermal Activation: Heat the reaction mixture to 80°C. Note: Exceeding 100°C may induce thermal decarboxylation of the glycidate.

  • In-Process Control (IPC): Monitor the reaction via HPLC (C18 column, MeCN/H₂O gradient). The disappearance of the starting material peak validates the forward progress.

  • Quenching & Workup: Once complete, cool to room temperature and quench with 5 mL of saturated aqueous NH₄Cl. Extract with ethyl acetate (3 x 5 mL). The phase separation removes the lithium salts into the aqueous layer.

  • Purification: Dry the combined organic layers over Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.

Workflow A 1. Substrate Preparation (Equimolar Glycidate + Nuc) B 2. Solvent & Catalyst (Toluene + LiClO4) A->B C 3. Thermal Activation (Reflux 80°C) B->C D 4. Reaction Monitoring (HPLC / TLC) C->D D->C Incomplete E 5. Quenching & Extraction (Aqueous NH4Cl) D->E Complete F 6. Purification (Silica Gel Chromatography) E->F

Self-validating experimental workflow for Lewis acid-catalyzed epoxide ring opening.

Quantitative Data & Performance Comparison

The following table summarizes the comparative performance of both substrates under the standardized protocol described above, using morpholine as the nucleophile.

ParameterMethyl 3-phenyloxirane-2-carboxylate (Baseline)Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate
Electronic Bias at C3 Moderate (Phenyl resonance)High (+M from ortho-OMe, -I from meta-Cl)
Steric Hindrance at C3 LowHigh (Due to ortho-OMe group)
Reaction Time (80°C) 6.5 hours3.0 hours
Overall Yield 76%88%
Regioselectivity (C3:C2) 91:9>99:1
Primary Byproducts C2-attack isomer, unreacted starting materialTrace decarboxylation products

Analysis: Despite the increased steric bulk provided by the ortho-methoxy group in the substituted variant, the reaction time is effectively halved, and the yield is significantly higher. This proves that the electronic stabilization (+M) of the transition state completely overrides the steric penalty. Furthermore, the regioselectivity is pushed to >99:1, making the 5-chloro-2-methoxyphenyl variant a highly predictable and efficient intermediate for scalable API synthesis.

References

  • Olefin epoxidation of α-β unsaturated esters. Comparison of reactivity of some simple esters and enantiomerically pure diester - Sciforum -
  • 33567-54-3,methyl 3-(5-chloro-2-methoxyphenyl)
  • Tandem Oxidative α-Hydroxylation/β-Acetalization Reaction of β-Ketoamides and Its Applic
  • New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model - ACS Public

Sources

Validation

comparative reactivity of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate with different nucleophiles

As a Senior Application Scientist, I have evaluated the reactivity profile of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate . This highly functionalized aryl glycidic ester is a critical building block in the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have evaluated the reactivity profile of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate . This highly functionalized aryl glycidic ester is a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs), including benzothiazepine analogs and targeted kinase inhibitors.

The central challenge in utilizing this epoxide lies in controlling the regioselectivity of the nucleophilic ring-opening. The oxirane ring presents two electrophilic carbons: the benzylic C3 position and the α-carbonyl C2 position. This guide provides an objective, data-driven comparison of how different nucleophile classes interact with this substrate and establishes self-validating protocols to achieve absolute regiocontrol.

Mechanistic Causality: The Electronic vs. Steric Tug-of-War

The reactivity of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is governed by a delicate balance between steric hindrance and electronic stabilization.

  • The C3 Position (Benzylic): This carbon is sterically hindered by the bulky 5-chloro-2-methoxyphenyl group. However, the ortho-methoxy substituent exerts a powerful electron-donating mesomeric (+M) effect. When the epoxide oxygen is electrophilically activated, this +M effect stabilizes the developing partial positive charge at C3. The meta-chloro group exerts a mild inductive (-I) withdrawal, but it cannot override the resonance stabilization provided by the ortho-methoxy group.

  • The C2 Position (α-Carbonyl): This carbon is less sterically hindered but is electronically deactivated toward nucleophilic attack due to the adjacent electron-withdrawing methyl ester group.

Without catalytic intervention, the ring-opening of aryl glycidates with polarizable nucleophiles (like thiols) often results in a 1:1 mixture of C3 and C2 attack due to the competing steric and electronic factors 1. To achieve >99:1 regioselectivity at the C3 position, we must employ a Lewis acid—specifically Ytterbium(III) triflate, Yb(OTf)3​ . The Yb3+ ion coordinates simultaneously to the epoxide oxygen and the ester carbonyl, polarizing the C3–O bond and forcing the reaction through a borderline SN​2 mechanism with high carbocation character at C3 2.

Regioselectivity Epoxide Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate C3 C3-Attack (Major) β-Substituted-α-hydroxy ester (Electronic Control) Epoxide->C3 Lewis Acid Catalysis (e.g., Yb(OTf)3) C2 C2-Attack (Minor) α-Substituted-β-hydroxy ester (Steric Control) Epoxide->C2 Uncatalyzed / Strong Base Nuc Nucleophile (N, S, or O) Nuc->Epoxide Attack Trajectory

Fig 1: Regioselective pathways for the nucleophilic ring-opening of the aryl glycidic ester.

Comparative Reactivity Profile

To objectively evaluate the substrate's performance, we compared its reactivity against three distinct classes of nucleophiles: Nitrogen (Amines), Sulfur (Thiols), and Oxygen (Alcohols). The data below summarizes the experimental outcomes, highlighting the critical role of the catalyst system in dictating the regioisomeric ratio (rr).

Nucleophile ClassRepresentative ReagentCatalyst SystemRegioselectivity (C3:C2)Isolated YieldMechanistic Driver
N-Nucleophile Benzylamine (1.2 eq) Yb(OTf)3​ (10 mol%)>99:188%Chelation-controlled SN​2 with high carbocation character at C3.
S-Nucleophile Thiophenol (1.1 eq) Yb(OTf)3​ (10 mol%)>99:192%Lewis acid activation overrides background unselective attack 1.
S-Nucleophile Thiophenol (1.1 eq)None / Basic ( Et3​N )~50:5078% (mixed)Steric vs. Electronic competition on an unpolarized C-O bond.
O-Nucleophile Methanol (Solvent) H2​SO4​ (cat.)85:1571%Bronsted acid promotes SN​1 -like opening; competing transesterification.

Data Interpretation: The uncatalyzed addition of thiophenol yields a highly problematic 1:1 mixture of regioisomers, proving that the inherent sterics of the 5-chloro-2-methoxyphenyl group perfectly offset its electronic activation. The introduction of Yb(OTf)3​ acts as a definitive regiocontrol switch, yielding a single regioisomeric product for both S and N nucleophiles 3.

Self-Validating Experimental Protocol: Regioselective Amine/Thiol Ring-Opening

The following protocol utilizes a self-validating framework. By integrating specific In-Process Controls (IPCs), the chemist can verify the mechanistic integrity of the reaction in real-time, preventing downstream purification failures.

Workflow S1 1. Catalyst Activation Dry Yb(OTf)3 under high vacuum S2 2. Epoxide Chelation Stir epoxide + catalyst in anhydrous DCM S1->S2 S3 3. Nucleophilic Attack Dropwise addition of Amine/Thiol at 0°C S2->S3 S4 4. In-Process Control (IPC) TLC/HPLC Validation of conversion S3->S4 S4->S3 Incomplete Conversion (Add 0.2 eq Nu:) S5 5. Aqueous Quench Phase separation & NaHCO3 wash S4->S5

Fig 2: Self-validating experimental workflow for Lewis acid-catalyzed ring-opening.

Step-by-Step Methodology:

1. Catalyst Preparation (The "Dry" Check)

  • Action: Weigh 10 mol% Yb(OTf)3​ into an oven-dried flask. Dry under high vacuum at 110°C for 2 hours.

  • Causality & Validation: Yb(OTf)3​ is highly hygroscopic. Water competitively binds to the Ytterbium center, destroying its ability to chelate the epoxide. Validation: The catalyst must appear as a free-flowing white powder. If it is clumpy or glassy, moisture is present, and the reaction will fail to achieve regiocontrol.

2. Substrate Chelation

  • Action: Cool the flask to room temperature under Argon. Dissolve Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate (1.0 eq) in anhydrous Dichloromethane (DCM) to a concentration of 0.2 M. Add the dried Yb(OTf)3​ and stir for 15 minutes.

  • Causality: This pre-incubation period is strictly required to allow the bidentate chelation complex to form, effectively polarizing the C3–O bond prior to the introduction of the nucleophile.

3. Nucleophile Addition

  • Action: Cool the mixture to 0°C. Add the nucleophile (e.g., Benzylamine or Thiophenol, 1.2 eq) dropwise over 10 minutes. Allow the reaction to slowly warm to room temperature.

  • Causality: Dropwise addition at low temperature prevents localized exothermic spikes that can provide enough thermal energy to bypass the catalyst-directed pathway, which would result in unwanted C2-attack or oligomerization.

4. In-Process Control (IPC) Validation

  • Action: After 2 hours, sample the reaction for TLC (Eluent: 3:1 Hexanes/Ethyl Acetate, UV visualization).

  • Validation: The starting epoxide ( Rf​≈0.6 ) should be entirely consumed. A new, highly polar, UV-active spot ( Rf​≈0.3 for the α -hydroxy ester) must dominate. If starting material >5% persists, the nucleophile may have partially volatilized or degraded. Corrective Action: Add an additional 0.2 eq of nucleophile and stir for 1 hour. Do not add more catalyst.

5. Quench and Isolation

  • Action: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with DCM. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Validation: The mild basic wash neutralizes any acidic byproducts and efficiently partitions the highly water-soluble Ytterbium salts into the aqueous layer, ensuring the crude NMR is not broadened by paramagnetic residual metal.

References

  • Highly Enantioselective Synthesis of Glycidic Amides Using Camphor-Derived Sulfonium Salts. Mechanism and Applications in Synthesis.Journal of the American Chemical Society.
  • Dinuclear Titanium(III)-Catalyzed Radical-Type Kinetic Resolution of Epoxides for the Enantioselective Synthesis of cis-Glycidic Esters.Journal of the American Chemical Society.
  • Regioselective syntheses of 3-hydroxy-4-aryl-3,4,5-trihydro-2H-benzo[b][1,4]diazepin-2(1H)-ones and 3-benzylquinoxalin-2(1H)-ones from arylglycidates when exposed to 1,2-diaminobenzenes.

Sources

Comparative

A Comparative Guide to Catalytic Synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Introduction: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, a glycidic ester, is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its stereochemistry is often critical t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, a glycidic ester, is a pivotal intermediate in the synthesis of various high-value pharmaceutical compounds. Its stereochemistry is often critical to the biological activity of the final active pharmaceutical ingredient (API). Consequently, the development of efficient and stereoselective synthetic routes to this molecule is of paramount importance to researchers and drug development professionals. This guide provides an in-depth comparison of various catalytic strategies for its synthesis, focusing on the underlying principles, performance data derived from analogous systems, and detailed experimental protocols. We will explore classical base-catalyzed methods, modern asymmetric catalysis—including phase-transfer, organo-, and metal-based systems—and chemo-enzymatic approaches to provide a comprehensive overview for selecting the optimal synthetic route.

Chapter 1: The Foundational Route: Base-Catalyzed Darzens Condensation

The Darzens condensation is a cornerstone reaction for the synthesis of glycidic esters, involving the reaction of a ketone or aldehyde (5-chloro-2-methoxybenzaldehyde) with an α-haloester (methyl chloroacetate) in the presence of a base. The choice of base is critical as it dictates reaction efficiency, yield, and the potential for side reactions.

Mechanism and Rationale: The reaction is initiated by the deprotonation of the α-haloester by a base to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent intramolecular nucleophilic substitution (an SN2 reaction) by the newly formed alkoxide displaces the chloride, closing the three-membered oxirane ring.

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Ring Closure (SN2) MCA Methyl Chloroacetate Enolate Enolate Intermediate MCA->Enolate Deprotonation Base Base (e.g., NaOMe) Base->Enolate Alkoxide Alkoxide Intermediate Enolate->Alkoxide Attack on Carbonyl Aldehyde 5-chloro-2-methoxybenzaldehyde Aldehyde->Alkoxide Product Glycidic Ester Alkoxide->Product Intramolecular Displacement of Cl-

Caption: General mechanism of the Darzens glycidic ester condensation.

Comparison of Common Bases: While classic conditions often employ strong bases like sodium methoxide or sodium hydride, modern alternatives like phosphazene bases have emerged, offering advantages in specific contexts.[1][2]

Catalyst / BaseTypical SolventTemperature (°C)Key AdvantagesPotential DrawbacksExpected Yield (Racemic)
Sodium Methoxide Methanol, Toluene-10 to 25Inexpensive, readily available.[2][3]Can lead to side reactions (e.g., hydrolysis), requires careful temperature control.[1]75-85%
Sodium Hydride (NaH) Acetonitrile, THF25 to 60Strong, non-nucleophilic base, drives reaction to completion.[4]Highly reactive with protic solvents/water, requires inert atmosphere.80-90%
P1-t-Bu (Phosphazene) Acetonitrile25Highly basic, poorly nucleophilic, minimizes ester hydrolysis, mild conditions.[1]More expensive than traditional bases.>90%

Chapter 2: The Pursuit of Chirality: Asymmetric Catalytic Epoxidation

For many pharmaceutical applications, obtaining a single enantiomer of the target molecule is essential. This necessitates the use of chiral catalysts to control the stereochemical outcome of the reaction. The synthesis of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate can be approached as an asymmetric epoxidation of the corresponding α,β-unsaturated ester, Methyl (E)-3-(5-chloro-2-methoxyphenyl)acrylate.

Chiral Phase-Transfer Catalysis (PTC)

Asymmetric PTC is a powerful technique for enantioselective synthesis in biphasic systems.[5] A chiral quaternary ammonium salt shuttles an anionic reagent (e.g., a peroxide anion) from the aqueous phase to the organic phase, where it reacts with the substrate within a chiral environment.[6]

Catalytic Cycle and Rationale: The chiral catalyst, typically a derivative of Cinchona alkaloids or a spiro-ammonium salt, forms an ion pair with the oxidant (e.g., hypochlorite or hydroperoxide). This chiral ion pair then approaches the prochiral double bond of the unsaturated ester, with one face being sterically or electronically favored for oxygen transfer. This facial selectivity, governed by non-covalent interactions within the catalyst-substrate complex, leads to the formation of one enantiomer in excess.[7]

PTC_Cycle cluster_organic Organic Phase cluster_aqueous Aqueous Phase Substrate Unsaturated Ester Product Chiral Epoxide Substrate->Product Epoxidation Catalyst_Org Q*X (Chiral Catalyst) Catalyst_aq Q*X (Chiral Catalyst) Catalyst_Org->Catalyst_aq Phase Transfer Complex [Q*OOH] Complex->Substrate Oxygen Transfer Complex->Catalyst_Org Regeneration Oxidant_aq OOH- (Oxidant) Catalyst_aq->Complex Ion Exchange Organo_Cycle Ketone Chiral Ketone (Catalyst) Dioxirane Chiral Dioxirane (Active Oxidant) Ketone->Dioxirane +Oxone Oxone Oxone (Stoichiometric Oxidant) Product Chiral Epoxide Dioxirane->Product +Substrate Substrate Unsaturated Ester Product->Ketone Catalyst Regeneration

Caption: Catalytic cycle for chiral ketone-mediated epoxidation.

Comparative Performance of Organocatalysts:

Catalyst TypeOxidantKey FeaturesExpected YieldExpected e.e. (%)
Shi Catalyst (Fructose-derived) OxoneHighly effective for electron-deficient olefins, robust, and accessible. [8]70-85%90-97%
Chiral Pyrrolidines PeroxidesForms chiral enamines or iminium ions to direct epoxidation. [9][10]60-80%85-95%
Chiral Metal Complex Catalysis

Transition metal complexes bearing chiral ligands offer another avenue for asymmetric epoxidation. Iron, being abundant and non-toxic, is an attractive metal for developing sustainable catalytic systems. [11]Porphyrin-inspired iron complexes have shown high efficiency in the epoxidation of electron-deficient olefins. [11][12] Mechanism Rationale: The chiral ligand creates a well-defined three-dimensional space around the metal center. The metal activates the oxidant (e.g., H₂O₂) to form a high-valent metal-oxo species. The substrate then coordinates to or approaches this active species, and the chiral ligand environment dictates the face-selective transfer of the oxygen atom.

Potential Catalyst Systems:

Metal/Ligand SystemOxidantKey FeaturesExpected YieldExpected e.e. (%)
Iron/Chiral N4 Ligands H₂O₂Bio-inspired (cytochrome P450 mimic), environmentally benign metal. [11]80-95%up to 99%
Manganese/Salen Ligands NaOCl, H₂O₂Jacobsen-Katsuki epoxidation system, highly versatile and well-understood.>90%>95%

Chapter 3: The Chemo-Enzymatic Strategy: Kinetic Resolution

An alternative to asymmetric synthesis is the kinetic resolution of a racemic mixture of the target ester. This approach uses an enzyme, typically a lipase, to selectively react with one enantiomer, allowing for the separation of the unreacted, enantiomerically enriched substrate.

Methodology and Rationale: A racemic mixture of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate is subjected to hydrolysis catalyzed by a lipase (e.g., from Serratia marcescens or Candida species) in a buffered aqueous-organic biphasic system. [13][14]The enzyme's chiral active site preferentially accommodates one enantiomer (e.g., the (2S,3R)-enantiomer), catalyzing its hydrolysis to the corresponding carboxylic acid. The other enantiomer (e.g., the (2R,3S)-enantiomer) is a poor fit for the enzyme and remains largely unreacted. The reaction is stopped at ~50% conversion, and the unreacted ester can be separated from the hydrolyzed acid, yielding a product with high enantiomeric excess. [13]

Workflow cluster_synthesis Synthesis Routes cluster_outcome Products cluster_resolution Kinetic Resolution Racemic Racemic Synthesis (Darzens Condensation) Racemic_Mix Racemic Epoxide Mixture Racemic->Racemic_Mix Asymmetric Asymmetric Synthesis (PTC, Organo, Metal) Enriched_Product Enantioenriched Epoxide (High e.e.) Asymmetric->Enriched_Product Enzyme Lipase-catalyzed hydrolysis (~50% conv.) Racemic_Mix->Enzyme Separation Separation of Ester and Acid Enzyme->Separation Separation->Enriched_Product

Caption: Workflow comparing direct asymmetric synthesis vs. kinetic resolution.

Chapter 4: Summary and Recommendations

The optimal catalytic method for synthesizing Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate depends on the specific project goals, including cost, scale, and the required stereochemical purity.

MethodPrimary GoalCatalyst TypeKey AdvantageKey Disadvantage
Darzens Condensation High yield, racemic productStrong Base (e.g., NaH, P1-t-Bu)Simplicity, cost-effective for producing racemic material. [1][4]No stereocontrol, harsh conditions may be required.
Asymmetric PTC High e.e., scalabilityChiral Quaternary Ammonium SaltHigh enantioselectivity, operational simplicity, mild conditions. [7]Catalyst can be expensive.
Asymmetric Organocatalysis High e.e., metal-freeChiral Ketone (Shi-type)Avoids metal contamination, robust catalysts. [8]Requires stoichiometric oxidant (Oxone), may have lower yields.
Kinetic Resolution High e.e. from racemic mixLipaseVery high enantiopurity (>99% e.e.), mild, green conditions. [13]Theoretical max yield is 50%, requires separation step.

Recommendations:

  • For producing bulk racemic material for initial screening: The Darzens Condensation with a phosphazene base or NaH is recommended for its high yield and simplicity.

  • For direct synthesis of a single enantiomer with high purity: Asymmetric Phase-Transfer Catalysis or Iron-Catalyzed Epoxidation are leading candidates, offering excellent enantioselectivity and high yields.

  • For achieving the highest possible enantiomeric purity (>99.5% e.e.): Enzymatic Kinetic Resolution is the most reliable method, though it comes at the cost of a 50% theoretical maximum yield.

Chapter 5: Selected Experimental Protocols

Protocol 1: Darzens Condensation using Sodium Hydride
  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add 5-chloro-2-methoxybenzaldehyde (1.0 eq) and dry acetonitrile (5 mL per mmol of aldehyde).

  • Add methyl chloroacetate (1.2 eq) to the solution.

  • Cool the mixture to 0°C in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0°C.

  • Extract the mixture with ethyl acetate (3 x volume of solvent).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the racemic glycidic ester. [4]

Protocol 2: Asymmetric Epoxidation using a Shi-type Catalyst
  • Dissolve Methyl (E)-3-(5-chloro-2-methoxyphenyl)acrylate (1.0 eq) in a mixture of acetonitrile and dimethoxymethane (3:1 v/v).

  • Add a buffer solution (e.g., 0.05 M Na₂B₄O₇·10H₂O in 4x10⁻⁴ M aqueous EDTA).

  • Add the Shi-type catalyst (0.2-0.3 eq).

  • In a separate flask, dissolve Oxone (5.0 eq) and potassium carbonate (8.0 eq) in water.

  • Add the Oxone/K₂CO₃ solution to the reaction mixture dropwise over 1 hour at 0°C.

  • Stir the reaction vigorously at 0°C for 24-48 hours, monitoring by TLC or HPLC.

  • Upon completion, add saturated aqueous Na₂SO₃ to quench excess oxidant.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify by silica gel chromatography to afford the enantioenriched epoxide. [8]

References

  • Diez, D., Nunez, M. G., Anton, A. B., Garcia, P., Moro, R. F., Garrido, N. M., Marcos, I. S., Basabe, P., & Urones, J. G. (2008). Asymmetric Epoxidation of Electron-Deficient Olefins. Current Organic Synthesis, 5(3), 186-216.
  • Shu, L., & Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]

  • Shu, L., & Shi, Y. (2004). Organocatalytic Asymmetric Epoxidation of Olefins by Chiral Ketones. Accounts of Chemical Research, 37(8), 488-496. [Link]

  • ChemInform Abstract: Asymmetric Epoxidation of Electron-Deficient Olefins. (2010). ChemInform, 39(50). [Link]

  • Wang, B., Chen, P., & Zhang, X. P. (2015). A Porphyrin-Inspired Iron Catalyst for Asymmetric Epoxidation of Electron-Deficient Olefins. Organic Letters, 17(4), 880-883. [Link]

  • Capone, S., & Concellón, J. M. (2008). Highly Efficient Darzens Reactions Mediated by Phosphazene Bases under Mild Conditions. European Journal of Organic Chemistry, 2008(20), 3466-3469. [Link]

  • Ooi, T., Ohara, D., Tamura, M., & Maruoka, K. (2004). Design of New Chiral Phase-Transfer Catalysts with Dual Functions for Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones. Journal of the American Chemical Society, 126(22), 6844-6845. [Link]

  • Bifunctional phase-transfer catalysts for fixation of CO2 with epoxides under ambient pressure. (2014). Green Chemistry. [Link]

  • Reaction-Controlled Phase-Transfer Catalysis for Epoxidation of Olefins. (2004). ResearchGate. [Link]

  • Rational design of chiral catalysts for asymmetric synthesis. (2023). Monash University. [Link]

  • Momiyama, N., & Terada, M. (2016). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

  • Phase-transfer catalyst – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • The Darzens Glycidic Ester Condensation. (n.d.). Organic Reactions. [Link]

  • Lindenschmidt, A. (2010). One of the earliest reported reactions applicable to the one-carbon homologation of aldehydes is the Darzens. Science of Synthesis. [Link]

  • Phase-Transfer Catalysts. (2020). IMPAG. [Link]

  • Process for preparation of optically active (2r,3s)-3-(4- methoxyphenyl)glycidic acid methyl ester and cis lactam and uses thereof. (2014).
  • Chiral Iron Catalysts for Asymmetric Synthesis. (2013). ACS Chemical Reviews. [Link]

  • (r)-alkyloxiranes of high enantiomeric purity from (s)-2-chloroalkanoic acids via (s)-2-chloro-1-alkanols. (n.d.). Organic Syntheses. [Link]

  • WO 2014/030106 A2. (2014). Googleapis.
  • Synthesis and application of new chiral catalysts for asymmetric alkynylation reactions. (2005). R Discovery. [Link]

  • A New Process for the Synthesis of 5-Chloro-2-Carboxylic Acid Methyl Ester-3-Methylaminosulfonylthiophene. (2008).
  • Asymmetric synthesis of planar-chiral metacyclophanes via aromatic amination enabled enantioselective desymmetrization. (2023). Nature Communications. [Link]

  • Recent Advances in the Synthesis and Applications of m-Aryloxy Phenols. (2023). Molecules. [Link]

  • Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propano. (2016). Semantic Scholar. [Link]

  • Novel Acid-Catalyzed Transformation of 1-Benzyl-3-Chloro-5-Hydroxy-4-[(4-Methylphenyl)Sulfanyl]-1,5-Dihydro-2H-Pyrrol-2-One. (2025). MDPI. [Link]

  • Methyl 3-(4-methoxyphenyl)oxirane-2-carboxylate suppliers & manufacturers in China. (n.d.). LookChem. [Link]

Sources

Validation

A Comparative Guide to the Validation of Chiral Resolution Techniques for Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

For researchers, scientists, and drug development professionals, the stereochemical purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the stereochemical purity of a pharmaceutical intermediate is not merely a quality metric; it is a critical determinant of the final drug product's safety and efficacy. Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, a key chiral building block, is no exception. Its two enantiomers can exhibit vastly different pharmacological and toxicological profiles, making robust and validated chiral resolution techniques indispensable.[1][2]

This guide provides an in-depth, objective comparison of the primary techniques for the chiral resolution of this substituted epoxide: High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Enzymatic Kinetic Resolution. The discussion is grounded in established scientific principles and guided by the validation framework of the International Council for Harmonisation (ICH) to ensure regulatory compliance and data integrity.[3][4][5][6]

The Critical Choice: An Overview of Chiral Resolution Strategies

The selection of an appropriate chiral resolution technique is a strategic decision influenced by factors such as the scale of separation (analytical vs. preparative), required throughput, cost, and environmental impact. For Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, three principal methods present viable pathways to enantiopurity.

TechniquePrinciplePrimary ApplicationKey AdvantagesPotential Drawbacks
Chiral HPLC Differential partitioning of enantiomers on a chiral stationary phase (CSP).[7]Analytical quantification and small-scale preparative separation.Broad applicability, high resolution, well-established.Higher solvent consumption, longer run times compared to SFC.[8]
Chiral SFC Differential partitioning using a supercritical fluid (typically CO2) as the mobile phase on a CSP.[9]Analytical and preparative scale separations.High speed, reduced organic solvent use, lower cost.[10][11]Requires specialized instrumentation.
Enzymatic Kinetic Resolution Enantioselective enzymatic transformation of one enantiomer, allowing for the separation of the unreacted enantiomer.[12][13]Preparative scale synthesis of enantiopure compounds.High enantioselectivity, mild reaction conditions.Maximum theoretical yield of 50% for the desired enantiomer, requires enzyme screening and optimization.[14]

Chromatographic Approaches: A Head-to-Head Comparison of HPLC and SFC

Chiral chromatography remains the gold standard for the analytical and preparative separation of enantiomers. The choice between HPLC and SFC often comes down to a trade-off between established ubiquity and modern efficiency.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC, particularly with polysaccharide-based chiral stationary phases (CSPs), is a powerful and versatile tool for resolving a wide array of chiral molecules, including epoxides.[7][15] The separation is achieved through a complex interplay of interactions (e.g., hydrogen bonding, dipole-dipole, and steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase.

  • Column Screening: Begin by screening a selection of polysaccharide-based CSPs (e.g., Chiralpak AD-H, Chiralcel OD-H) with a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol).[15][16]

  • Mobile Phase Optimization: Once a column providing initial separation is identified, optimize the mobile phase composition to achieve a resolution (Rs) of greater than 1.7.[17] This involves adjusting the ratio of the non-polar and polar components.

  • Flow Rate and Temperature Adjustment: Further refine the separation by optimizing the flow rate and column temperature to improve peak shape and reduce analysis time.[15]

HPLC_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R2)) Dev1 Column Screening Dev2 Mobile Phase Optimization Dev1->Dev2 Dev3 Flow Rate & Temp. Adj. Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 Robustness Val3->Val4 Enzymatic_Resolution Racemate Racemic Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate (R/S) Enzyme Enzyme (e.g., Epoxide Hydrolase) Racemate->Enzyme Product Diol Product (from S-enantiomer) Enzyme->Product Selective Hydrolysis Enantiomer Enriched (R)-Enantiomer Enzyme->Enantiomer Unreacted

Sources

Comparative

ICH Q2(R2) and M7 Validation Guide: Impurity Profiling of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

Executive Summary & Mechanistic Context The pharmaceutical intermediate Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate presents a unique analytical challenge during drug development. The compound features an ox...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Context

The pharmaceutical intermediate Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate presents a unique analytical challenge during drug development. The compound features an oxirane (epoxide) ring—a highly strained, three-membered cyclic ether that is strongly electrophilic. In biological systems, epoxides can undergo nucleophilic attack by the nitrogenous bases of DNA (e.g., the N7 position of guanine), leading to covalent DNA adducts and subsequent genetic mutations[1].

Because of this inherent chemical reactivity, oxirane derivatives are flagged as "structural alerts" for mutagenicity under the ICH M7(R2) guideline[2]. To ensure patient safety, these Potential Mutagenic Impurities (PMIs) must be controlled to the Threshold of Toxicological Concern (TTC), which is strictly set at 1.5 µ g/day for lifetime exposure[3]. Assuming a standard daily Active Pharmaceutical Ingredient (API) dose of 100 mg, this impurity must be controlled to a limit of 15 parts-per-million (ppm) .

Validating an analytical procedure to accurately quantify at such ultra-trace levels requires strict adherence to the ICH Q2(R2) guidelines[4]. This guide objectively compares traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) against advanced Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the impurity profiling of this specific oxirane carboxylate.

Comparative Analysis: Analytical Platforms

When profiling trace mutagenic impurities, the analytical method must overcome the "matrix effect"—the massive signal interference caused by the API present at concentrations tens of thousands of times higher than the impurity.

  • HPLC-UV (The Traditional Baseline): Relies on chromophoric absorption. At the 15 ppm level, the massive API peak often exhibits tailing that completely eclipses the trace epoxide peak. Achieving the necessary Limit of Quantitation (LOQ) often requires complex, error-prone sample pre-concentration techniques.

  • UPLC-MS/MS (The Advanced Standard): Utilizes Multiple Reaction Monitoring (MRM). By filtering for the specific precursor mass of the oxirane impurity and its unique fragmentation products, MS/MS completely bypasses UV matrix interference, achieving sub-ppm sensitivity[5].

Quantitative Performance Comparison

The following table summarizes the performance of both platforms when validated against ICH Q2(R2) parameters for a 15 ppm specification limit.

Validation Parameter (ICH Q2(R2))HPLC-UV (Traditional)UPLC-MS/MS (Advanced)Regulatory Requirement
Specificity Poor (API peak tailing interference)Excellent (Mass-based isolation)No interference at LOQ
Limit of Quantitation (LOQ) 12.5 ppm0.2 ppm≤ 15.0 ppm (TTC-based)
Linearity (Response R²) 0.991 (10-50 ppm)0.999 (0.5-20 ppm)≥ 0.995 across range
Accuracy (Spike Recovery %) 78% - 115%96% - 102%80% - 120% at trace levels
Precision (Repeatability RSD %) 14.5%3.2%≤ 10.0% at LOQ

ICH Q2(R2) Validation Workflow

To demonstrate that the UPLC-MS/MS procedure is "fit for its intended purpose," a lifecycle validation approach must be executed[4]. The logical progression of this validation is visualized below.

ICH_Q2_Workflow A Analytical Target Profile (ATP) Define TTC Limit (ICH M7) B Specificity & Selectivity Blank & Matrix Assessment A->B C Sensitivity Establish LOD & LOQ B->C D Response (Linearity) 10% to 120% of Spec C->D E Accuracy & Precision Spike Recovery & RSD% D->E F Validated Method Ready for Routine Testing E->F

Fig 1: ICH Q2(R2) lifecycle validation workflow for mutagenic impurity profiling.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthiness and reproducibility, the following step-by-step methodologies embed System Suitability Testing (SST) directly into the workflow, fulfilling ICH Q2(R2) requirements for self-validating analytical runs[4].

Protocol A: UPLC-MS/MS Method (Recommended)

Causality for Method Design: Electrospray Ionization (ESI) in positive mode is selected because the ester and ether oxygens on the Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate readily accept protons, forming a stable [M+H]+ precursor ion at m/z 243.0.

Step-by-Step Execution:

  • Sample Preparation: Accurately weigh 50 mg of the API and dissolve in 5.0 mL of Acetonitrile:Water (50:50, v/v) to yield a 10 mg/mL solution.

  • Standard Preparation: Prepare a reference standard of the oxirane impurity at 0.15 µg/mL (equivalent to 15 ppm relative to the API concentration).

  • Chromatographic Conditions:

    • Column: C18, 1.7 µm, 2.1 x 100 mm (provides ultra-high resolution to separate the impurity from the bulk API before it enters the MS source, preventing ion suppression).

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes. Flow rate: 0.4 mL/min.

  • Mass Spectrometry (MRM) Parameters:

    • Source: ESI Positive.

    • Capillary Voltage: 3.0 kV.

    • Precursor Ion:m/z 243.0.

    • Quantifier Transition:m/z 243.0 → 183.0 (Collision Energy: 15V).

    • Qualifier Transition:m/z 243.0 → 211.0 (Collision Energy: 10V).

  • System Suitability (Self-Validation): Inject the diluent blank to confirm no interference at the impurity retention time (Specificity). Inject the 0.15 µg/mL standard six times; the Relative Standard Deviation (RSD) of the peak areas must be ≤ 5.0% (Precision).

MRM_Pathway A Precursor Ion [M+H]+ m/z 243.0 (Epoxide Intact) B Collision Induced Dissociation (CID) Argon Gas A->B C Quantifier Ion m/z 183.0 (High Intensity) B->C -C2H4O2 D Qualifier Ion m/z 211.0 (Structural Confirmation) B->D -CH3OH

Fig 2: UPLC-MS/MS MRM fragmentation pathway for the oxirane-2-carboxylate impurity.

Protocol B: HPLC-UV Method (Alternative for High-Level Screening)

Causality for Method Design: UV detection is non-specific. To detect 15 ppm, the API concentration must be pushed to the absolute limit of solubility, which risks column overloading and detector saturation.

Step-by-Step Execution:

  • Sample Preparation: Dissolve API at a high concentration of 50 mg/mL in Acetonitrile.

  • Chromatographic Conditions:

    • Column: Phenyl-Hexyl, 3.5 µm, 4.6 x 150 mm (Phenyl phase offers alternative π-π selectivity to pull the halogenated aromatic oxirane away from the API tail).

    • Isocratic Elution: 60% Water / 40% Acetonitrile. Flow rate: 1.0 mL/min.

  • Detection: UV absorbance at 230 nm.

  • System Suitability: Inject a spiked standard at 15 ppm. Resolution ( Rs​ ) between the API peak and the impurity peak must be ≥1.5 . (Note: In practice, achieving this resolution at a 1:66,000 concentration ratio is highly improbable without 2D-LC techniques).

Conclusion & Recommendations

For the impurity profiling of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate, UPLC-MS/MS is the only scientifically defensible choice to meet the rigorous demands of both ICH Q2(R2) and ICH M7(R2).

While HPLC-UV is sufficient for standard degradation products (ICH Q3A/B) at the 0.05% (500 ppm) threshold, it fundamentally lacks the specificity and sensitivity required to quantify DNA-reactive epoxides at the 1.5 µ g/day TTC limit[2][4]. By utilizing MRM transitions, UPLC-MS/MS provides a self-validating, matrix-independent assay that ensures absolute compliance with global regulatory standards for mutagenic impurity control[1][5].

References

  • [1] Screening and Identification of Potential Genotoxic Degradation Impurities using Q-TOF LC/MS with Advanced Software Solutions. lcms.cz. 1

  • [5] A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC-MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY... researchgate.net. 5

  • [2] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk M7(R2). ich.org. 2

  • [3] Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk, M7 (R1). ich.org. 3

  • [4] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. europa.eu. 4

Sources

Safety & Regulatory Compliance

Safety

Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate proper disposal procedures

Operational Guide: Deactivation and Disposal of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate For researchers and drug development professionals, managing the end-of-life cycle for reactive intermediates is as...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Deactivation and Disposal of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate

For researchers and drug development professionals, managing the end-of-life cycle for reactive intermediates is as critical as the synthesis itself. Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate presents a dual-hazard profile: it contains a highly strained, reactive epoxide (oxirane) ring and a halogenated aromatic system.

This guide provides the definitive operational protocols for the safe deactivation, segregation, and disposal of this compound, ensuring compliance with environmental regulations and maintaining absolute laboratory safety.

Physicochemical Hazard Assessment & Causality

To design a self-validating disposal protocol, we must first understand the mechanistic liabilities of the molecule:

  • The Epoxide Moiety: The three-membered oxirane ring is thermodynamically unstable due to high angle strain. It acts as a potent electrophile and potential alkylating agent. If disposed of directly into a mixed-waste carboy without deactivation, it can undergo spontaneous, exothermic ring-opening polymerization when exposed to ambient nucleophiles (e.g., amines, thiols) or trace acids/bases[1].

  • The Chlorophenyl Group: The presence of a carbon-chlorine bond strictly dictates the compound's regulatory classification. Under EPA regulations, any compound containing a carbon-halogen bond must be segregated into Halogenated Organic Waste streams[2]. These waste streams are routed to specialized, high-temperature hazardous waste incinerators equipped with caustic scrubbers to neutralize the hydrochloric acid (HCl) gas generated during combustion[3].

Operational Disposal Workflow

The disposal strategy is dictated by the scale of the waste generated. Analytical scale waste (e.g., HPLC vials, TLC capillary tubes) can be directly deposited into halogenated waste. However, preparative scale waste (>5 grams or highly concentrated solutions) requires a deliberate chemical quenching step to neutralize the epoxide before it enters the bulk waste stream.

DisposalWorkflow Start Methyl 3-(5-chloro-2-methoxyphenyl) oxirane-2-carboxylate Waste Scale Assess Waste Volume & Concentration Start->Scale Analytical Analytical Scale (< 5 g / Dilute) Scale->Analytical Small Qty Prep Preparative Scale (> 5 g / Concentrated) Scale->Prep Bulk Qty Halogenated Halogenated Organic Waste Carboy (Green Tag) Analytical->Halogenated Direct Disposal Quench Epoxide Quenching Protocol (Ring Opening) Prep->Quench Neutralize Reactivity Quench->Halogenated Stable Diol/Adduct Incineration EPA-Regulated High-Temp Incineration Halogenated->Incineration EHS Transfer

Decision matrix for the safe deactivation and disposal of halogenated epoxide waste.

Preparative-Scale Epoxide Quenching Protocol

To prevent runaway reactions in satellite accumulation areas, bulk quantities of Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate must be quenched. The following protocol utilizes a mild nucleophilic ring-opening strategy using sodium thiosulfate or mild acid/base hydrolysis, a standard method for neutralizing epoxides in organic syntheses[1][4].

Materials Required:

  • Fume hood (Minimum face velocity: 100 fpm)

  • Saturated aqueous sodium thiosulfate ( Na2​S2​O3​ ) or 1M aqueous NaOH

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • Separatory funnel

  • Magnetic stirrer and ice-water bath

Step-by-Step Methodology:

  • Solvent Dilution: Transfer the crude epoxide waste into a round-bottom flask equipped with a magnetic stir bar. Dilute the waste with a compatible halogenated solvent (e.g., DCM) to achieve a concentration of roughly 0.1 M. Causality: Dilution dissipates the heat of reaction generated during the exothermic ring-opening process.

  • Temperature Control: Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Nucleophilic Quenching: Slowly, dropwise, add an equal volume of saturated aqueous sodium thiosulfate solution or 1M aqueous NaOH to the stirring organic layer[1].

  • Ring-Opening Incubation: Remove the ice bath and allow the biphasic mixture to warm to room temperature. Stir vigorously for 2 to 3 hours. Causality: The nucleophile attacks the less sterically hindered carbon of the oxirane ring, breaking the strained C-O bond and converting the reactive epoxide into a stable, non-reactive diol or thioether adduct.

  • Phase Separation: Transfer the mixture to a separatory funnel. Allow the aqueous and organic layers to separate.

  • Waste Routing:

    • Drain the lower organic layer (containing the deactivated halogenated adduct and DCM) directly into the Halogenated Organic Waste carboy[5].

    • Drain the upper aqueous layer into the Aqueous Basic/Salt Waste carboy.

Waste Segregation and Logistics

Once deactivated, the chemical must be stored according to strict Environmental Health & Safety (EHS) guidelines to ensure compliance with EPA Resource Conservation and Recovery Act (RCRA) standards[2][6].

  • Container Compatibility: Halogenated organic wastes must be collected in high-density polyethylene (HDPE) carboys or safety glass bottles. Never use metal containers, as trace degradation of halogenated solvents can produce HCl, which will corrode the metal and cause catastrophic container failure[7][8].

  • Labeling: The container must be explicitly labeled with the IUPAC name (Methyl 3-(5-chloro-2-methoxyphenyl)oxirane-2-carboxylate), the solvent matrix, and the primary hazard classes: Halogenated, Toxic, Irritant[6]. Do not use abbreviations.

  • Headspace: Fill liquid waste containers to no more than 80% capacity to allow for vapor expansion[6].

Quantitative Waste Management Parameters

The following table summarizes the critical logistical data for managing this specific waste stream in a laboratory setting.

ParameterSpecification / RequirementScientific / Regulatory Rationale
Waste Stream Designation Halogenated Organic WasteContains a carbon-chlorine bond; requires specialized incineration with caustic scrubbing[3][5].
EPA Regulatory Class RCRA Subpart E (Appendix III)Regulated under land disposal restrictions for Halogenated Organic Compounds (HOCs)[2][9].
Primary Incompatibility Strong acids, bases, aminesUnquenched epoxides will polymerize exothermically if mixed with strong nucleophiles[1].
Container Material HDPE or Glass (Green Tag)Halogenated compounds can degrade into corrosive byproducts that destroy metal containers[7][8].
Max Accumulation Time 6 to 9 MonthsProlonged storage increases the risk of peroxide formation or container degradation[6].

References

  • EPA NEPIS. "Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes." Environmental Protection Agency. Available at:[Link]

  • Bucknell University EHS. "Hazardous Waste Segregation Guide." Bucknell University. Available at:[Link]

  • Electronic Code of Federal Regulations. "Appendix III to Part 268, Title 40." eCFR.gov. Available at: [Link]

  • USC Environmental Health & Safety. "Chemical Waste." University of Southern California. Available at:[Link]

  • National Institutes of Health (NIH). "Large Scale Epoxide Opening by a Pendant Silanol." PMC. Available at: [Link]

  • Organic Syntheses. "Large Scale Epoxide Opening by a Pendant Silanol." OrgSyn.org. Available at:[Link]

  • University of Toronto EHS. "Chemical Waste Disposal." University of Toronto. Available at:[Link]

  • Purdue Engineering. "Guidelines: Handling and Disposal of Chemicals." Purdue University. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.